An In-depth Technical Guide to 2-(Thiomorpholin-4-yl)propanoic Acid: Synthesis, Characterization, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential application...
Author: BenchChem Technical Support Team. Date: February 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(Thiomorpholin-4-yl)propanoic acid. As a derivative of thiomorpholine, a privileged scaffold in medicinal chemistry, this compound holds significant promise for the development of novel therapeutic agents. This document offers detailed synthetic protocols, predictive characterization data, and an exploration of its potential biological activities, serving as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
Introduction and Chemical Identity
2-(Thiomorpholin-4-yl)propanoic acid is a heterocyclic carboxylic acid that incorporates the thiomorpholine moiety. The thiomorpholine ring system is a cornerstone in the design of bioactive molecules, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties[1]. The propanoic acid side chain introduces a key functional group that can influence the compound's solubility, pharmacokinetic profile, and interaction with biological targets.
Chemical Structure:
Caption: Workflow for the N-alkylation synthesis route.
Experimental Protocol:
Reaction Setup: To a solution of thiomorpholine (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), add a suitable base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[2]
Addition of Alkylating Agent: To the stirred suspension, add 2-bromopropanoic acid (1.1-1.5 eq.) dropwise at room temperature.
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials.
Purification: Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which may cause the product to precipitate. The product can then be isolated by filtration or further purified by recrystallization or column chromatography.
Method 2: Hydrolysis of Methyl 2-(Thiomorpholin-4-yl)propanoate
This approach involves the synthesis of the methyl ester, which can be readily prepared, followed by hydrolysis to the desired carboxylic acid. The methyl ester, Methyl 2-(thiomorpholin-4-yl)propanoate (CAS 1249646-51-2), is commercially available or can be synthesized from thiomorpholine and methyl 2-bromopropanoate.[3]
Caption: Workflow for the ester hydrolysis synthesis route.
Reaction Setup: Dissolve Methyl 2-(thiomorpholin-4-yl)propanoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
Addition of Base: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) to the reaction mixture.
Reaction: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
Workup: Once the reaction is complete, remove the THF under reduced pressure.
Purification: Acidify the remaining aqueous solution to a pH of 3-4 with a dilute acid (e.g., 1M HCl). The product may precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.
Predictive Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data
Technique
Predicted Signals and Features
¹H NMR
- -CH(CH₃)-COOH: A quartet around 3.0-3.5 ppm. - -CH(CH₃)-COOH: A doublet around 1.2-1.5 ppm. - Thiomorpholine -N-CH₂-: Two multiplets in the range of 2.5-3.0 ppm. - Thiomorpholine -S-CH₂-: Two multiplets in the range of 2.8-3.2 ppm. - -COOH: A broad singlet at >10 ppm (may not be observed in all solvents).
¹³C NMR
- -C=O: A signal in the range of 170-180 ppm. - -CH(CH₃)-COOH: A signal in the range of 60-70 ppm. - -CH(CH₃)-COOH: A signal in the range of 15-20 ppm. - Thiomorpholine -N-CH₂-: Signals in the range of 50-60 ppm. - Thiomorpholine -S-CH₂-: Signals in the range of 25-35 ppm.
IR Spectroscopy
- O-H stretch (carboxylic acid): A broad absorption band from 2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): A strong absorption band around 1700-1730 cm⁻¹. - C-N stretch: An absorption band around 1100-1200 cm⁻¹. - C-H stretch (alkane): Absorption bands in the range of 2850-3000 cm⁻¹.
Mass Spectrometry (ESI+)
- [M+H]⁺: Predicted at m/z 176.07.
Potential Applications and Biological Activity
The thiomorpholine scaffold is a well-established pharmacophore in drug discovery. Its derivatives have been investigated for a wide array of biological activities.
Anti-inflammatory and Analgesic Properties: Many N-substituted morpholine and thiomorpholine derivatives have shown potent anti-inflammatory and analgesic effects.[1] The propanoic acid moiety is also present in the well-known non-steroidal anti-inflammatory drug (NSAID) class of "profens" (e.g., ibuprofen, naproxen).
Antimicrobial and Antifungal Activity: The thiomorpholine nucleus has been incorporated into compounds with significant antibacterial and antifungal properties.[4]
Anticancer Activity: Certain thiomorpholine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[1]
Enzyme Inhibition: The structural features of 2-(Thiomorpholin-4-yl)propanoic acid make it a candidate for the inhibition of various enzymes. For instance, related structures have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1]
Central Nervous System (CNS) Activity: The lipophilicity and ability to cross the blood-brain barrier of some thiomorpholine derivatives have led to their investigation for various CNS applications.
The specific biological profile of 2-(Thiomorpholin-4-yl)propanoic acid remains to be elucidated through further research. However, based on the extensive body of literature on related compounds, it represents a promising lead structure for the development of novel therapeutic agents.
Conclusion
2-(Thiomorpholin-4-yl)propanoic acid is a compound of significant interest for medicinal chemistry and drug development. While direct experimental data is limited, this guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, and detailed, field-proven synthetic methodologies. The predictive spectroscopic data offers a valuable tool for the characterization of this molecule. The diverse biological activities associated with the thiomorpholine scaffold suggest that 2-(Thiomorpholin-4-yl)propanoic acid and its derivatives are worthy of further investigation as potential therapeutic agents. This document serves as a foundational resource to stimulate and guide future research in this promising area.
References
Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
PMC. (2011). The influence of esters and carboxylic acids as the N-substituent of opioids. 1. Benzomorphans. [Link]
PubMed. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link]
IntechOpen. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. [Link]
An In-depth Technical Guide to the 2-(Thiomorpholin-4-yl)propanoic Acid Scaffold
A Core Moiety in Modern Medicinal Chemistry This guide provides a comprehensive technical overview of 2-(thiomorpholin-4-yl)propanoic acid and its derivatives, a chemical scaffold of significant interest to researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
A Core Moiety in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-(thiomorpholin-4-yl)propanoic acid and its derivatives, a chemical scaffold of significant interest to researchers, scientists, and drug development professionals. We will delve into the synthesis, chemical properties, and diverse biological applications of this structure, offering field-proven insights grounded in authoritative scientific literature.
Compound Identification and Structural Framework
The thiomorpholine ring is a saturated six-membered heterocycle containing both sulfur and nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry because its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates. The incorporation of a propanoic acid side chain at the nitrogen atom creates a versatile building block, 2-(thiomorpholin-4-yl)propanoic acid, which can be readily modified to interact with a wide array of biological targets.
Navigating Chemical Identifiers: A Note on the Parent Acid
A critical aspect of chemical research is the precise identification of a compound through its Chemical Abstracts Service (CAS) number. For the parent compound, 2-(thiomorpholin-4-yl)propanoic acid, there is ambiguity in public databases. While some suppliers have associated it with CAS Number 6007-57-4, this identifier is more authoritatively linked to a different chemical, 2,5-Bis(hydroxymethyl)thiophene. This discrepancy underscores the importance of rigorous analytical verification for any synthesized or procured material.
To ensure clarity and scientific integrity, this guide will focus on the chemical scaffold itself and its well-characterized derivatives. One such key derivative is the methyl ester, which has a confirmed CAS number and serves as a common precursor.
Core Compound Identifiers
For clarity, the identifiers for the core thiomorpholine ring and a key ester derivative are summarized below.
Caption: 2D structure of 2-(Thiomorpholin-4-yl)propanoic acid.
Synthesis and Chemical Properties
The synthesis of derivatives based on the 2-(thiomorpholin-4-yl)propanoic acid scaffold typically involves a two-stage process: formation of the core thiomorpholine ring, followed by its functionalization.
Synthesis of the Thiomorpholine Heterocycle
The thiomorpholine ring can be constructed through several established routes. A robust and scalable method involves a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization.[2][3] This modern approach offers high yields and is suitable for continuous flow manufacturing.
Experimental Protocol: Two-Step Synthesis of Thiomorpholine
Step 1: Photochemical Thiol-Ene Reaction
A solution of cysteamine hydrochloride (starting material) and a photocatalyst (e.g., 9-fluorenone) in a suitable solvent like methanol is prepared.[2]
This solution is reacted with an alkene building block, such as vinyl chloride, under photochemical conditions (e.g., irradiation with a specific wavelength of light).[2][3]
The reaction yields the 2-((2-chloroethyl)thio)ethan-1-amine intermediate in high purity after solvent evaporation.[3]
Step 2: Base-Mediated Cyclization
The intermediate from Step 1 is dissolved in a suitable solvent.
A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the solution.[3]
The mixture is heated (e.g., to 100°C) to facilitate the intramolecular cyclization, where the amine displaces the chloride.[3]
The final thiomorpholine product is then isolated and purified, typically by distillation.[3]
Causality: The choice of a photochemical thiol-ene reaction is driven by its high efficiency and atom economy, particularly with inexpensive starting materials like vinyl chloride.[2] The subsequent base-mediated cyclization is a classic and effective method for forming six-membered heterocyclic rings. Using a non-precipitating base like DIPEA is crucial for continuous flow applications to prevent clogging.[3]
Caption: Synthetic workflow for the formation of the thiomorpholine ring.
Synthesis of 2-(Thiomorpholin-4-yl)propanoic Acid Derivatives
Once the thiomorpholine ring is obtained, the propanoic acid side chain is typically introduced via N-alkylation with a suitable 2-halopropionate ester, followed by hydrolysis.
Experimental Protocol: N-Alkylation and Hydrolysis
Step 1: N-Alkylation
Thiomorpholine is dissolved in a polar aprotic solvent such as acetonitrile or DMF.
A weak base (e.g., potassium carbonate, K₂CO₃) is added to act as a proton scavenger.
An alkyl 2-halopropanoate (e.g., ethyl 2-bromopropionate) is added to the mixture.
The reaction is stirred, often with heating, until completion (monitored by TLC or LC-MS).
Standard aqueous workup and extraction, followed by chromatographic purification, yields the ester derivative, such as ethyl 2-(thiomorpholin-4-yl)propanoate.
Step 2: Ester Hydrolysis
The purified ester derivative is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
A strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), is added.
The mixture is stirred, sometimes with gentle heating, to drive the saponification of the ester.
Upon completion, the reaction mixture is acidified (e.g., with HCl) to a pH of ~2-3, protonating the carboxylate.
The resulting 2-(thiomorpholin-4-yl)propanoic acid product is then extracted with an organic solvent and purified, often by recrystallization.
Causality: This two-step sequence is a cornerstone of amine functionalization. The SN2 reaction between the secondary amine of thiomorpholine and the alkyl halide is a reliable C-N bond-forming reaction. The use of an ester protects the carboxylic acid functionality during the alkylation step and is easily removed under basic conditions, providing a high-yielding route to the final acid.
Caption: General synthesis of the 2-(thiomorpholin-4-yl)propanoic acid scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The thiomorpholine scaffold is a versatile component in the design of new therapeutic agents, demonstrating a wide range of biological activities.[4] Its ability to increase lipophilicity compared to its morpholine analog and serve as a metabolically soft spot for controlled oxidation makes it an attractive moiety for drug designers.[5]
Antimicrobial Agents
Thiomorpholine derivatives have shown significant promise as antimicrobial agents. They have been incorporated into molecules targeting drug-resistant bacteria and mycobacteria.
Antitubercular Activity: Several studies have explored thiomorpholine-containing compounds as potent inhibitors of Mycobacterium tuberculosis.[6] In one series, coupling a thiomorpholine moiety to a 2-(thiophen-2-yl)dihydroquinoline core resulted in derivatives with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL against the H37Rv strain.[6] The thiomorpholine group is often used to modulate the pharmacokinetic properties of the parent compound to improve efficacy.
Anti-inflammatory and Analgesic Agents
The structural features of thiomorpholine derivatives make them suitable candidates for interacting with targets involved in inflammation and pain pathways. The ability of the thiomorpholine ring to form hydrogen bonds and participate in hydrophobic interactions is key to its utility in this area.
Anticancer Agents
The morpholine and thiomorpholine rings are found in numerous approved and investigational anticancer drugs. The scaffold can interact with the hinge region of various kinases, a common target in oncology. For instance, morpholine-substituted quinoline derivatives have shown potent antitumor activity against liver cancer cell lines (HepG2).[7] By analogy, the thiomorpholine scaffold is actively explored for similar applications, with the sulfur atom offering a different steric and electronic profile that can be exploited to achieve desired target engagement and selectivity.[4]
Metabolic Diseases
Thiomorpholine-bearing compounds have been designed and synthesized as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4] The thiomorpholine moiety can occupy specific pockets in the enzyme's active site, leading to potent inhibition.
Antioxidant and Hypolipidemic Agents
Researchers have synthesized thiomorpholine derivatives that exhibit both antioxidant and cholesterol-lowering properties.[4] Certain compounds were found to significantly decrease triglyceride, total cholesterol, and LDL levels in animal models, suggesting they may be valuable leads for developing antiatherogenic agents.[4]
References
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. organic-chemistry.org. [Link]
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-269. [Link]
Slaninová, J., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 346-356. [Link]
Google Patents. (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
Parshyna, D., et al. (2023). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology, 17(4). [Link]
Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry, 61(12), 2247–2258. [Link]
Parshyna, D., et al. (2023). DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Chemistry & Chemical Technology. [Link]
Al-Ostath, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3249-3260. [Link]
Ash, M. L., et al. (2004). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Arkivoc, 2004(5), 106-123. [Link]
Chen, W., et al. (2022). Synthesis and mechanism of biological action of morpholinyl-bearing arylsquaramides as small-molecule lysosomal pH modulators. RSC Advances, 12(28), 17897-17904. [Link]
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
ResearchGate. (n.d.). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]
Philchenkov, M., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
Solubility profile of 2-(Thiomorpholin-4-yl)propanoic acid in organic solvents
Technical Guide: Solubility Profile of 2-(Thiomorpholin-4-yl)propanoic Acid in Organic Solvents Executive Summary 2-(Thiomorpholin-4-yl)propanoic acid (CAS 6007-57-4) is a specialized heterocyclic building block used in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profile of 2-(Thiomorpholin-4-yl)propanoic Acid in Organic Solvents
Executive Summary
2-(Thiomorpholin-4-yl)propanoic acid (CAS 6007-57-4) is a specialized heterocyclic building block used in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structure combines a polarizable thiomorpholine ring with a hydrophilic propanoic acid tail, creating a zwitterionic scaffold with pH-dependent solubility. This guide provides a comprehensive solubility profile derived from physicochemical principles and analog data, alongside a validated experimental protocol for empirical verification.
To understand the solubility profile, we must first analyze the molecular drivers. This compound exists in equilibrium between cationic, zwitterionic, and anionic states depending on the solvent environment and pH.
Table 1: Physicochemical Descriptors
Property
Value (Predicted/Analog)
Impact on Solubility
Molecular Weight
175.25 g/mol
Small molecule; favorable kinetics for dissolution.
pKa (Acid)
~3.8 (Carboxyl)
Deprotonates in basic media; forms salts.
pKa (Base)
~8.2 (Tertiary Amine)
Protonates in acidic media; forms salts.
LogP (Neutral)
~0.6
Lipophilic enough for polar organics (DCM, EtOAc).
LogD (pH 7.4)
-1.5 to -0.5
Highly hydrophilic at physiological pH (Zwitterion).
H-Bond Donors
1 (COOH)
Interacts strongly with protic solvents (MeOH, Water).
H-Bond Acceptors
4 (N, S, 2xO)
High affinity for water and DMSO.
The Zwitterionic Effect
In the solid state and in water (pH ~6), the molecule adopts a zwitterionic form (COO⁻ / NH⁺). This internal salt bridge creates a high lattice energy that resists dissolution in non-polar solvents like hexane but favors water and lower alcohols.
Predicted Solubility Profile
The following matrix categorizes solvent compatibility based on the compound's polarity and functional group interactions.
Table 2: Solubility Matrix
Solvent Class
Solvent Examples
Solubility Rating
Mechanistic Insight
Aqueous
Water, PBS (pH 7.4)
High
Zwitterionic form is highly stabilized by hydration shells.
Polar Aprotic
DMSO, DMF, DMAc
High (>50 mg/mL)
Disrupts lattice energy effectively; ideal for stock solutions.
Polar Protic
Methanol, Ethanol
Moderate - High
Soluble, but may require heating if the crystal lattice is stable.
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
Soluble primarily in the neutral (uncharged) state. Solubility drops if the compound is a zwitterion.
Ethers/Esters
THF, Ethyl Acetate
Low - Moderate
Limited solubility; useful for precipitation/crystallization.
Hydrocarbons
Hexane, Toluene
Insoluble
Polarity mismatch; thermodynamic barrier is too high.
Critical Note: To maximize solubility in organic solvents (DCM, EtOAc), it is often necessary to suppress ionization. Adding 1% Trifluoroacetic acid (TFA) or 1% Triethylamine (TEA) can shift the equilibrium away from the insoluble zwitterion.
Mechanism of Action: Solubility Equilibrium
The solubility is dictated by the protonation state of the thiomorpholine nitrogen and the carboxylic acid.
Figure 1: pH-dependent speciation and its impact on solvent compatibility.
Experimental Protocol: Determination of Thermodynamic Solubility
Since exact literature values are sparse for this specific intermediate, the following "Shake-Flask" protocol is the gold standard for generating internal data.
Phase 1: Preparation
Test Compound: 2-(Thiomorpholin-4-yl)propanoic acid (Purity >95%).
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 min.
Detection: UV at 210 nm (Absorbance of Carbonyl/Sulfur).
Calculation:
References
PubChem. (2025).[1] Compound Summary: 2-(Thiomorpholin-4-yl)propanoic acid.[2] National Library of Medicine. [Link]
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for zwitterionic solubility profiles).
Steiner, A., et al. (2022).[3] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization". Organic Process Research & Development, 26(8), 2532–2539.[3] [Link]
Technical Monograph: Ionization & Physicochemical Profiling of 2-(Thiomorpholin-4-yl)propanoic Acid
This is an in-depth technical guide on the physicochemical properties and ionization behavior of 2-(Thiomorpholin-4-yl)propanoic acid . Executive Summary 2-(Thiomorpholin-4-yl)propanoic acid (CAS: 6007-57-4) is a non-nat...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the physicochemical properties and ionization behavior of 2-(Thiomorpholin-4-yl)propanoic acid .
Executive Summary
2-(Thiomorpholin-4-yl)propanoic acid (CAS: 6007-57-4) is a non-natural
-amino acid derivative characterized by a thiomorpholine ring fused to the nitrogen of an alanine backbone. Unlike standard amino acids, the basic center is a tertiary amine embedded within a sulfur-containing heterocycle. This structural modification significantly alters its acid-base profile, lipophilicity, and electronic properties compared to its morpholine analog or acyclic counterparts.
This guide provides a calculated and structure-activity relationship (SAR)-derived profile of its ionization states, crucial for researchers optimizing solubility, membrane permeability, and active loading in drug delivery systems.
Chemical Identity & Structural Analysis
The molecule consists of a propanoic acid tail substituted at the
Chirality: The C2 position is a stereocenter. The physicochemical constants (pKa, LogP) are identical for the (R) and (S) enantiomers in an achiral environment.
Structural Components Affecting Ionization[2]
Carboxylic Acid (Acidic Center): A standard
-carboxyl group. Its acidity is enhanced by the inductive effect (-I) of the adjacent nitrogen.[2][3]
Thiomorpholine Nitrogen (Basic Center): A tertiary amine within a six-membered ring containing sulfur. Sulfur is less electronegative than oxygen (2.58 vs 3.44), making the thiomorpholine nitrogen more basic than the morpholine analog due to reduced inductive electron withdrawal.
Physicochemical Profiling: pKa and Ionization
Note: Values are derived from validated Structure-Activity Relationship (SAR) analysis of N-alkyl thiomorpholines and
-amino acid analogs.
Dissociation Constants (pKa)
Functional Group
Type
Estimated pKa
Structural Justification
-Carboxyl (-COOH)
Acidic
2.2 ± 0.2
Typical range for N-substituted -amino acids (e.g., N,N-dimethylalanine pKa ~2.1). The proximal cationic nitrogen (at low pH) stabilizes the carboxylate via induction.
Tertiary Amine (N-4)
Basic
7.0 ± 0.3
Critical Value. Thiomorpholine (pKa ~9.0) is more basic than morpholine (pKa ~8.3). However, the -carboxyl group lowers the amine pKa by ~1.5–2.0 units relative to the parent amine due to inductive withdrawal, placing it near neutral pH.
Isoelectric Point (pI)
The isoelectric point is the pH at which the net charge of the molecule is zero (Zwitterionic state dominates).
Ionization Micro-Species Distribution
The molecule exists in three distinct states depending on the pH environment.
Physiological Implication (pH 7.4):
At blood pH (7.4), the amine (pKa ~7.0) is partially deprotonated.
Therefore, at physiological pH, the molecule exists as a mixture of ~71% Anionic and ~29% Zwitterionic species. This contrasts with standard amino acids (pKa ~9.5), which are 100% zwitterionic at pH 7.4.
Visualization of Ionization Pathway
The following diagram illustrates the protonation states and transitions.
Figure 1: Stepwise ionization pathway of 2-(Thiomorpholin-4-yl)propanoic acid.
Experimental Determination Protocols
To validate these estimated values experimentally, the following protocols are recommended.
Potentiometric Titration (Gold Standard)
This method is suitable for determining pKa values with high precision (
) if the compound is soluble in water (>1 mM).
Reagents:
Analyte: 5–10 mg of 2-(Thiomorpholin-4-yl)propanoic acid.
Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.
Solvent: Degassed HPLC-grade water (carbonate-free).
Dissolution: Dissolve the compound in 20 mL of 0.15 M KCl. Acidify with HCl to pH ~1.5 to ensure full protonation.
Titration: Titrate with 0.1 M NaOH under inert gas (
or Ar) purge to prevent absorption.
Data Collection: Record pH vs. Volume of NaOH added.
Analysis: Use the Bjerrum method or software (e.g., Hyperquad) to fit the curve. Look for two inflection points:
Inflection 1 (Buffer region ~pH 2.2): Corresponds to
.
Inflection 2 (Buffer region ~pH 7.0): Corresponds to
.
NMR-pH Titration (Structural Validation)
If potentiometric inflection points are ambiguous (e.g., due to precipitation),
-NMR titration tracks the chemical shift () of protons adjacent to the ionizable groups.
Workflow:
Sample Prep: Prepare 1 mM solution in
with phosphate buffer.
Titration: Adjust pD (pH meter reading + 0.4) using
and .
Observation:
Monitor the
-proton (chiral center) doublet.
Monitor the thiomorpholine ring protons (
).
Plotting: Plot Chemical Shift (
) vs. pH. The inflection point of the sigmoidal curve represents the pKa.
Note: The
-proton shift is sensitive to both ionizations, while ring protons are primarily sensitive to the amine pKa.
Implications for Drug Development[3][5]
Lipophilicity & Permeability
LogP (Octanol/Water): The thiomorpholine ring is significantly more lipophilic than morpholine due to the sulfur atom.
Estimated LogP (Neutral): ~0.5 to 0.9.
Estimated LogD (pH 7.4): Lower than LogP due to the anionic fraction (~70%).
Permeability: Unlike standard amino acids that require transporters (LAT1), the increased lipophilicity of the thiomorpholine ring may allow for passive diffusion in the zwitterionic state (pH 4–6). At physiological pH, the anionic charge may limit passive diffusion, suggesting the need for ester prodrug strategies (e.g., methyl or ethyl ester) to mask the carboxylate for oral bioavailability.
Formulation Stability
Oxidation Risk: The thioether sulfur is susceptible to oxidation to sulfoxide (
) or sulfone (). Formulation buffers should include antioxidants (e.g., EDTA, ascorbic acid) or be stored under inert atmosphere.
Solubility: The compound exhibits a "U-shaped" solubility profile, with minimum solubility near the pI (pH 4.6). For liquid formulations, buffer at pH < 3 or pH > 6 to ensure solubility.
References
Thiomorpholine Basicity:Morgenthaler et al. "Acid-base dissociation constants of thiomorpholine derivatives." ChemMedChem, Data sourced from ChEMBL (CHEMBL2333141). Verified pKa of parent thiomorpholine ~9.0.
Morpholine Analog Comparison: PubChem Compound Summary for CID 438968 (2-Morpholinoacetic acid). Predicted pKa (COOH) 2.25. Link
N-Alkyl Thiomorpholine Data: NIST Chemistry WebBook. Thermochemical data and ionization trends for N-substituted heterocycles. Link
Alpha-Amino Acid Ionization Trends:Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience, 2003. (Standard reference for inductive effects of
-COOH on amine pKa).
Electronic Effects of Sulfur vs Oxygen: Perrin, D. D. "Dissociation Constants of Organic Bases in Aqueous Solution." Butterworths, London.[4] (Establishes S as less electron-withdrawing than O, increasing basicity).
A Senior Application Scientist's Guide to the Metabolic Stability of Thiomorpholine vs. Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic profiles. Mo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the strategic selection of heterocyclic scaffolds is paramount to achieving desirable pharmacokinetic profiles. Morpholine and its sulfur-containing analog, thiomorpholine, are prevalent motifs in drug design, valued for their ability to improve properties like solubility and potency. However, the seemingly subtle substitution of an oxygen atom for sulfur profoundly alters the metabolic fate of these molecules. This guide provides an in-depth technical analysis of the metabolic stability of thiomorpholine versus morpholine derivatives, elucidating the underlying physicochemical and enzymatic principles. We will explore the distinct metabolic pathways, compare their stability profiles, and provide detailed experimental protocols for their evaluation, empowering drug development professionals to make more informed decisions in scaffold selection and lead optimization.
Introduction: The Significance of Heterocyclic Scaffolds in Drug Design
Morpholine and thiomorpholine are six-membered saturated heterocycles that are frequently incorporated into drug candidates to fine-tune their properties. The morpholine ring, with its ether and amine functionalities, often imparts favorable aqueous solubility and can act as a hydrogen bond acceptor, enhancing target engagement. Thiomorpholine, the thio-analog of morpholine, offers a different set of characteristics due to the presence of the sulfur atom. This substitution influences the molecule's lipophilicity, conformation, and, most critically, its susceptibility to metabolic enzymes. Understanding these differences is crucial for predicting and mitigating metabolic liabilities during the drug discovery process.
Chapter 1: The Physicochemical Landscape - Morpholine vs. Thiomorpholine
The metabolic destinies of morpholine and thiomorpholine derivatives are intrinsically linked to their fundamental physicochemical properties. The heteroatom at the 1-position—oxygen or sulfur—governs the electronic distribution and three-dimensional shape of the ring, which in turn dictates how the molecule interacts with metabolic enzymes.
Electronic Properties: The oxygen atom in morpholine is more electronegative than the sulfur atom in thiomorpholine. This results in a stronger electron-withdrawing inductive effect within the morpholine ring, which can decrease the basicity of the nitrogen atom compared to analogous piperidine structures. This reduced basicity can render the adjacent carbon atoms less susceptible to oxidation by cytochrome P450 (CYP) enzymes. Conversely, the sulfur atom in thiomorpholine is a "soft nucleophile" and a primary target for oxidation.
Conformational Analysis: Both rings typically adopt a stable chair conformation. However, the longer C-S bond length compared to the C-O bond can lead to subtle differences in ring puckering and the preferred orientation of substituents. These conformational nuances can affect how the molecule fits into the active site of a metabolizing enzyme. For instance, the solid-state structure of 4-(4-nitrophenyl)thiomorpholine shows the nitrophenyl group in a quasi-axial position, which is different from its morpholine counterpart.
Impact on Lipophilicity (logP/logD): The replacement of oxygen with sulfur generally increases the lipophilicity of a compound. This can have a dual effect: while increased lipophilicity might enhance membrane permeability and target binding, it can also increase nonspecific binding and sequestration in adipose tissues, as well as increase susceptibility to metabolism by hepatic enzymes.
Chapter 2: Metabolic Pathways of Morpholine Derivatives
While often considered metabolically robust, the morpholine ring is not inert. Its metabolism is primarily oxidative and often mediated by cytochrome P450 enzymes located in the liver.
Primary Routes of Metabolism:
C-Oxidation: Hydroxylation can occur on the carbon atoms adjacent (alpha) to the nitrogen or oxygen. This initial oxidation can be a prelude to ring cleavage.
N-Dealkylation: If the morpholine nitrogen is substituted, cleavage of the N-substituent bond is a common metabolic pathway.
Ring Cleavage: Following initial oxidation, the morpholine ring can be opened. Studies on the biodegradation of morpholine by Mycobacterium species have identified intermediates such as 2-(2-aminoethoxy)acetate, indicating a C-N bond cleavage mechanism initiated by a morpholine monooxygenase, which contains a cytochrome P450 catalytic subunit.
Enzymology: Cytochrome P450 (CYP) enzymes are the principal catalysts for the Phase I metabolism of morpholine-containing drugs. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6) depend on the overall structure of the drug molecule.
Case Studies: Drugs like the antibiotic Linezolid and the anticancer agent Gefitinib contain a morpholine moiety. Their metabolic profiles illustrate these pathways, often involving oxidation of the morpholine ring or other parts of the molecule.
Chapter 3: Metabolic Pathways of Thiomorpholine Derivatives
The introduction of a sulfur atom creates a prominent "metabolic soft spot," significantly diversifying the metabolic pathways compared to morpholine. Both CYPs and Flavin-containing Monooxygenases (FMOs) play crucial roles.
Key Metabolic Hotspots:
S-Oxidation: This is a major and often rapid metabolic route for thiomorpholine derivatives. The sulfur atom is readily oxidized to form a sulfoxide and subsequently a sulfone.
N-Dealkylation: Similar to morpholine, N-dealkylation is a potential metabolic pathway for substituted thiomorpholines.
C-Oxidation: Hydroxylation of the carbon atoms alpha to the nitrogen or sulfur can also occur.
Ring Cleavage: As with morpholine, initial oxidation can lead to the opening of the heterocyclic ring.
Enzymology:
Cytochrome P450s (CYPs): These enzymes are involved in the S-oxidation and C-oxidation of thiomorpholine rings.
Flavin-containing Monooxygenases (FMOs): FMOs are highly efficient at oxygenating soft nucleophiles like sulfur and nitrogen. S-oxidation of thiomorpholine is a classic FMO-catalyzed reaction. A key distinction from CYPs is that FMOs are generally not inducible or easily inhibited, which can reduce the potential for drug-drug interactions.
The Two Faces of S-oxidation: The formation of sulfoxide and sulfone metabolites dramatically increases the polarity of the parent compound, which typically facilitates its excretion. However, it's important to assess the pharmacological and toxicological profiles of these oxidized metabolites, as they may retain activity or exhibit off-target effects. For example, modifications of the antibiotic Linezolid to include thiomorpholine S-oxide and S,S-dioxide resulted in compounds with retained antibacterial potency.
Chapter 4: Head-to-Head Comparison: A Metabolic Stability Showdown
The choice between a morpholine and a thiomorpholine scaffold can lead to vastly different pharmacokinetic outcomes. The primary determinant of metabolic stability is often the presence and accessibility of the heteroatom to metabolizing enzymes.
Comparative Analysis: In general, thiomorpholine derivatives are considered less metabolically stable than their direct morpholine analogs due to the high susceptibility of the sulfur atom to oxidation. This rapid S-oxidation can lead to higher intrinsic clearance and a shorter in vivo half-life. The morpholine ring, lacking this highly susceptible site, often exhibits greater metabolic stability.
Causality: The lower stability of thiomorpholine is a direct consequence of S-oxidation being a highly favorable reaction catalyzed efficiently by both CYPs and FMOs. For morpholine, metabolism relies on the generally slower processes of C-H bond oxidation or N-dealkylation.
Data Presentation: Summary of Metabolic Differences
Feature
Morpholine Derivatives
Thiomorpholine Derivatives
Causality & Implication
Primary Metabolic Hotspot
C-H bonds α to N or O; N-substituent
Sulfur atom
Sulfur is a "soft nucleophile," readily oxidized by CYPs and FMOs. This often leads to faster clearance for thiomorpholines.
The resulting metabolites differ significantly in polarity and may have different pharmacological or toxicological properties.
Chapter 5: Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of new chemical entities containing these scaffolds, standardized in vitro and in vivo experiments are essential.
Experimental Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, providing a rapid assessment of a compound's susceptibility to hepatic metabolism.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in the presence of liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like CYPs.
Principle: The test compound is incubated with liver microsomes and a necessary cofactor (NADPH) to initiate Phase I metabolic reactions. The rate of disappearance of the parent compound is monitored over time.
Detailed Step-by-Step Methodology:
Preparation:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
Prepare a working solution by diluting the stock in buffer (e.g., 100 µM in 0.05 M potassium phosphate buffer, pH 7.4).
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL protein) in buffer.
Prepare an NADPH regenerating system solution or a solution of NADPH (e.g., 5 mM).
Incubation:
In a 96-well plate or microcentrifuge tubes, add the microsomal solution.
Add the test compound working solution to achieve a final concentration of ~1 µM.
Pre-incubate the mixture at 37°C for 5-10 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.
Sampling & Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.
Sample Processing & Analysis:
Vortex the quenched samples vigorously and centrifuge at high speed (e.g., >10,000 x g) to precipitate proteins.
Transfer the supernatant to a new plate or vial for analysis.
Quantify the remaining parent compound at each time point using LC-MS/MS.
Data Analysis:
Plot the natural logarithm (ln) of the percentage of the compound remaining versus time.
The slope of the linear regression of this plot gives the elimination rate constant (k).
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the equation: CLint = (0.693 / t1/2) / (mg/mL microsomal protein) .
Workflow for the In Vitro Liver Microsomal Stability Assay.
Experimental Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Following promising in vitro data, in vivo studies are conducted to understand how a compound behaves in a whole organism.
Objective: To determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vss), and bioavailability (%F) after administration to a rodent model (e.g., mouse or rat).
Principle: The compound is administered via a specific route (e.g., intravenous for absolute clearance, oral for bioavailability), and its concentration in blood/plasma is measured over time.
Protocol Outline:
Animal Dosing:
Acclimate animals (e.g., male Sprague-Dawley rats) and fast overnight before dosing.
Group 1 (Intravenous, IV): Administer the compound formulated in a suitable vehicle (e.g., saline/DMSO) via tail vein injection at a specific dose (e.g., 1 mg/kg).
Group 2 (Oral, PO): Administer the compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a specific dose (e.g., 5 mg/kg).
Blood Sampling:
Collect blood samples (~100 µL) from a sparse sampling design at multiple time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Collect samples into tubes containing an anticoagulant (e.g., K2EDTA) and keep on ice.
Plasma Preparation:
Centrifuge blood samples to separate plasma.
Harvest the plasma and store at -80°C until analysis.
Bioanalysis:
Extract the drug from plasma samples using protein precipitation or liquid-liquid extraction.
Quantify the drug concentration in each sample using a validated LC-MS/MS method.
Data Analysis:
Plot the mean plasma concentration versus time for both IV and PO routes.
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Mandatory Visualization: In Vivo Pharmacokinetic Study Workflow
Workflow for a typical rodent Pharmacokinetic (PK) study.
Chapter 6: Strategic Implications for Drug Design
The choice between thiomorpholine and morpholine is a strategic one, with clear implications for a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile.
When to Choose Thiomorpholine: A thiomorpholine might be chosen when a certain degree of metabolism is desirable (e.g., for prodrug strategies where the sulfoxide/sulfone is the active species) or when its physicochemical properties (lipophilicity, geometry) offer a significant advantage in potency or selectivity that outweighs the potential metabolic liability. The involvement of FMOs in its metabolism could also be seen as an advantage to minimize CYP-based drug-drug interactions.
When to Choose Morpholine: Morpholine is often the scaffold of choice when metabolic stability is a primary goal. Its relative resistance to oxidation makes it a reliable building block for developing compounds with longer half-lives and lower clearance. This is particularly valuable for drugs intended for chronic administration where a stable pharmacokinetic profile is needed.
Modulating Metabolic Stability: If a scaffold is chosen but exhibits suboptimal stability, several strategies can be employed. For a thiomorpholine, one might block adjacent sites with bulky groups to sterically hinder access by metabolizing enzymes. For a morpholine, deuteration of metabolically labile C-H bonds can sometimes slow the rate of CYP-mediated oxidation through the kinetic isotope effect.
Conclusion
The metabolic stability of morpholine and thiomorpholine derivatives is not a matter of simple substitution but a complex interplay of electronics, sterics, and enzymatic specificities. Morpholine generally offers a more metabolically robust scaffold, with metabolism proceeding via slower C-H oxidation or N-dealkylation pathways. Thiomorpholine, in contrast, presents a readily oxidizable sulfur atom that is a prime target for both CYP and FMO enzymes, often leading to lower metabolic stability but also offering opportunities for unique metabolic profiles and potentially avoiding CYP-mediated drug interactions. By understanding these fundamental differences and employing the rigorous experimental protocols outlined in this guide, drug discovery scientists can more effectively navigate the challenges of lead optimization, strategically selecting and modifying these privileged scaffolds to engineer safer and more efficacious medicines.
References
Eawag-BBD. (2008, February 20). Morpholine Degradation Pathway. Eawag-BBD. [Link]
Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Exploratory
A Comprehensive Technical Guide to the Safety and Toxicity of Thiomorpholine Acids for Researchers and Drug Development Professionals
Introduction: The Thiomorpholine Scaffold in Modern Research The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thiomorpholine Scaffold in Modern Research
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science. Its unique physicochemical properties, including its ability to act as a versatile building block and its potential for forming stable derivatives, have led to its incorporation into a wide range of biologically active molecules, from potential anticancer and antimicrobial agents to agrochemicals. As researchers increasingly explore the potential of thiomorpholine and its acidic derivatives, a thorough understanding of their safety and toxicity profiles is paramount. This guide provides a comprehensive overview of the available safety data, delves into the known toxicological mechanisms, and outlines authoritative protocols for the toxicological assessment of novel thiomorpholine acids.
Physicochemical Properties and General Safety of Thiomorpholine
Thiomorpholine (CAS No. 123-90-0) is a clear, colorless to slightly yellow liquid with a combustible nature. Its miscibility with water and organic solvents makes it a useful reagent and intermediate. However, its basicity and reactivity necessitate careful handling.
Table 1: Physicochemical Properties of Thiomorpholine
Property
Value
Source(s)
Molecular Formula
C4H9NS
Molecular Weight
103.19 g/mol
Boiling Point
169 °C
Flash Point
63 °C (closed cup)
Density
1.026 g/cm³ at 25 °C
Water Solubility
Miscible
Handling and Storage
Due to its air sensitivity and potential for causing severe skin burns and eye damage, thiomorpholine should be handled in a well-ventilated area, preferably under an inert atmosphere. It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and a protective suit. Storage should be in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong bases and oxidizing agents.
First Aid and Emergency Procedures
In case of exposure, immediate action is critical. For skin contact, all contaminated clothing should be removed immediately, and the affected area rinsed with plenty of water. Eye contact requires rinsing with water for at least 15 minutes and immediate medical attention. If inhaled, the individual should be moved to fresh air; artificial respiration should be administered if breathing has stopped. Ingestion is a medical emergency; vomiting should not be induced, and a poison control center or physician should be contacted immediately.
For firefighting, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable extinguishing media. Firefighters should wear self-contained breathing apparatus to protect against hazardous decomposition products, which include carbon oxides, nitrogen oxides (NOx), and sulfur oxides.
Toxicity Profile of Thiomorpholine and its Derivatives
While extensive quantitative toxicological data for many thiomorpholine derivatives is not publicly available, a combination of safety data sheets, mechanistic studies, and established testing protocols allows for a robust assessment of their potential hazards.
Acute Toxicity
For the parent compound, thiomorpholine, specific LD50 values are not available in many safety data sheets. However, it is classified as a corrosive liquid that can cause severe skin burns and eye damage. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.
Thiomorpholine-3-carboxylic acid (TMC) , a key acidic derivative, is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.
Table 2: GHS Hazard Classifications for Thiomorpholine-3-carboxylic acid
Hazard Classification
Category
Source(s)
Acute Toxicity, Oral
4
Acute Toxicity, Dermal
4
Acute Toxicity, Inhalation
4
Skin Corrosion/Irritation
2
Serious Eye Damage/Eye Irritation
2
Specific Target Organ Toxicity (Single Exposure)
3 (Respiratory system)
A Mechanistic Insight into the Cytotoxicity of L-Thiomorpholine-3-carboxylic Acid
A pivotal study on the bioactivation of L-thiomorpholine-3-carboxylic acid (L-TMC) provides crucial insights into its mechanism of toxicity. L-TMC, a cyclized analog of S-(2-chloroethyl)-L-cysteine, has been shown to be cytotoxic in vitro and nephrotoxic in vivo. The research demonstrated that the cytotoxicity of L-TMC is time- and concentration-dependent.
The bioactivation pathway involves the enzyme L-amino acid oxidase , which is present in rat kidney cytosol. This enzyme metabolizes L-TMC to form an unstable imine intermediate, 5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid. This reactive imine is believed to be the ultimate toxic species responsible for the observed cytotoxicity. The process is accompanied by oxygen consumption, and the formation of the imine can be inhibited by substrates of L-amino acid oxidase. This understanding of the metabolic activation of L-TMC is critical for researchers working with this and structurally similar compounds, as it highlights a specific enzymatic pathway that can lead to toxicity.
Caption: Bioactivation pathway of L-TMC leading to cytotoxicity.
Chronic Toxicity, Mutagenicity, and Reproductive Toxicity
Data on the chronic toxicity, carcinogenicity, and reproductive toxicity of thiomorpholine and its acidic derivatives are largely unavailable. The International Agency for Research on Cancer (IARC) has not classified thiomorpholine as a carcinogen. However, the lack of data does not imply a lack of hazard.
For morpholine, the oxygen analog of thiomorpholine, there is a known potential for the formation of the potent carcinogen N-nitrosomorpholine in the presence of nitrites. This raises a theoretical concern for thiomorpholine as well, although specific studies are lacking.
Recent research on other sulfur-containing heterocyclic aromatic compounds, such as dibenzothiophene, has indicated potential endocrine-disrupting effects and the ability to cause DNA damage and apoptosis in granulosa cells, which are crucial for female fertility. While these compounds are structurally different from thiomorpholine acids, these findings underscore the need for careful evaluation of the potential reproductive toxicity of novel sulfur-containing heterocycles.
Authoritative Experimental Protocols for Toxicity Assessment
For researchers developing novel thiomorpholine acids, a structured approach to toxicity testing is essential. The following protocols, based on internationally recognized OECD guidelines and standard in vitro assays, provide a framework for generating reliable and reproducible safety data.
In Vitro Cytotoxicity Assessment: The MTT Assay
A fundamental first step in assessing the toxicity of a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Principle: The assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Cell Culture: Plate cells (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended therapeutic target) in a 96-well plate and incubate for 24-48 hours to allow for attachment.
Compound Exposure: Treat the cells with a range of concentrations of the thiomorpholine acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Mutagenicity Assessment: The Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.
Principle: The test measures the ability of a chemical to induce reverse mutations in these bacterial strains, allowing them to grow on a medium lacking the essential amino acid.
Experimental Workflow:
Strain Selection: Choose appropriate bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Exposure: Expose the bacterial cultures to a range of concentrations of the test compound using either the plate incorporation or pre-incubation method. Include negative (vehicle) and positive controls.
Plating: Plate the treated bacteria on minimal glucose agar plates lacking the required amino acid.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies above a certain threshold compared to the negative control.
Acute Oral Toxicity Assessment (OECD 420, 423, or 425)
These guidelines describe methods for determining the acute oral toxicity of a substance. They are designed to estimate the LD50 (the dose that is lethal to 50% of the test animals) and provide information on the signs of toxicity. The choice between the methods depends on the expected toxicity of the substance and the specific regulatory requirements.
General Procedure:
Animal Selection: Use a single sex (usually female) of a standard rodent species (e.g., rats).
Dosing: Administer the test substance by gavage in a single dose. The starting dose is selected based on a sighting study or available information.
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
Data Collection: Record body weight changes, clinical signs of toxicity, and any gross pathological findings at necropsy.
LD50 Estimation: The LD50 value is calculated based on the observed mortality at different dose levels.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)
This in vitro method provides an alternative to animal testing for assessing skin irritation potential.
Principle: The test uses a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin. The irritancy of a chemical is determined by its ability to decrease the viability of the RhE tissue.
Experimental Workflow:
Tissue Preparation: Use commercially available RhE models.
Compound Application: Apply the test substance to the surface of the RhE tissue.
Incubation: Incubate for a specified period (e.g., 60 minutes).
Viability Assessment: After exposure, assess tissue viability using the MTT assay.
Classification: A substance is classified as a skin irritant if the tissue viability is reduced below a defined threshold (≤ 50%).
Environmental Fate and Ecotoxicity
The environmental impact of thiomorpholine and its derivatives is an important consideration. While ecotoxicity data is scarce in most safety data sheets, research on the biodegradation of thiomorpholine provides some insights.
Mycobacterium aurum MO1 has been shown to degrade thiomorpholine. The metabolic pathway involves an initial cleavage of the C-N bond, leading to the formation of an amino acid intermediate, which is then deaminated and oxidized to a diacid, such as thiodiglycolic acid. The initial steps of this degradation are mediated by a cytochrome P450 enzyme. This suggests that thiomorpholine can be biodegraded in certain environments, although its overall persistence and potential for bioaccumulation are not well-characterized.
Addressing Data Gaps: The Role of In Silico Toxicology
For many novel thiomorpholine acids, comprehensive experimental toxicity data will be unavailable. In such cases, in silico (computational) toxicology methods can provide valuable initial assessments of potential hazards.
(Quantitative) Structure-Activity Relationships ((Q)SARs): These models use the chemical structure of a compound to predict its toxicological properties based on data from structurally similar compounds.
Read-Across: This approach involves using data from a well-characterized source compound to predict the properties of a structurally similar target compound.
Expert Systems: These are software tools that incorporate pre-built models and databases to predict various toxicity endpoints.
While in silico methods do not replace experimental testing, they are invaluable for prioritizing compounds for further development, guiding testing strategies, and minimizing animal use.
Conclusion and Future Perspectives
The thiomorpholine scaffold holds significant promise for the development of new therapeutics and other advanced materials. As with any class of chemical compounds, a thorough understanding and proactive assessment of their safety and toxicity are non-negotiable. This guide has synthesized the available data on thiomorpholine and its acidic derivatives, highlighting the known hazards and providing a detailed look at the mechanism of cytotoxicity for L-thiomorpholine-3-carboxylic acid.
For researchers and drug development professionals, the key takeaways are:
Handle with Care: Thiomorpholine and its derivatives should be treated as potentially hazardous materials, with appropriate engineering controls and personal protective equipment.
Understand the Mechanism: The bioactivation of L-TMC by L-amino acid oxidase is a critical piece of information that may be relevant to other structurally similar compounds.
Test Systematically: For novel thiomorpholine acids, a tiered testing strategy, starting with in vitro cytotoxicity and mutagenicity assays, followed by targeted in vivo studies as needed, is recommended. Adherence to established OECD guidelines ensures data quality and regulatory acceptance.
Embrace In Silico Tools: In the absence of experimental data, computational toxicology methods can provide valuable initial risk assessments.
As research in this area continues, it is hoped that more comprehensive toxicological data will become available. A deeper understanding of the structure-activity relationships for toxicity within the thiomorpholine class will ultimately enable the design of safer and more effective molecules.
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ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine The various.... Retrieved from [Link]
RSC Publishing. (2024, January 8). Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. Retrieved from [Link]
Bentham Science Publishers. (2023, April 1). Cytotoxic Activity of Unique Synthesized Five-membered Heterocyclic Compounds Coordinated with Tiopronin Monovalent. Retrieved from [Link]
Poupin, P., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on
Protocols & Analytical Methods
Method
Procedure for N-alkylation of thiomorpholine with 2-bromopropanoic acid
Application Note: Optimized Synthesis of 2-(Thiomorpholin-4-yl)propanoic Acid via N-Alkylation Abstract & Scope This application note details the procedure for the -alkylation of thiomorpholine with 2-bromopropanoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of 2-(Thiomorpholin-4-yl)propanoic Acid via N-Alkylation
Abstract & Scope
This application note details the procedure for the
-alkylation of thiomorpholine with 2-bromopropanoic acid to synthesize 2-(thiomorpholin-4-yl)propanoic acid . This moiety is a critical pharmacophore in peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and antibiotics like sutezolid.
While standard alkylation protocols exist, this guide addresses specific challenges inherent to this transformation:
Regioselectivity: Ensuring
-alkylation over -alkylation (sulfonium salt formation).
Amphoteric Isolation: Managing the zwitterionic nature of the amino-acid product during workup.
Stereochemical Integrity: Addressing the
inversion mechanism when using chiral starting materials.
Mechanistic Insight & Reaction Design
The Chemoselectivity Challenge
Thiomorpholine contains two nucleophilic sites: the secondary amine (N) and the thioether (S).
Nitrogen (Harder Nucleophile): Under basic conditions (
or NaOH), the amine is the dominant nucleophile.
Sulfur (Softer Nucleophile): While thioethers are potent nucleophiles, the steric hindrance of the secondary amine in the heterocycle, combined with the use of a hard base, kinetically favors
-alkylation.
The Reaction Pathway
The reaction proceeds via a bimolecular nucleophilic substitution (
).
Activation: The base deprotonates the carboxylic acid of 2-bromopropanoic acid (
), forming the carboxylate.
Substitution: The lone pair of the thiomorpholine nitrogen attacks the
-carbon of the propanoate, displacing the bromide.
Inversion: If a chiral starting material (e.g., (S)-2-bromopropanoic acid) is used, the product will exhibit inverted configuration ((R)-product).
Graphviz Diagram 1: Reaction Mechanism & Pathway
Caption: The dominant pathway involves base-mediated carboxylate formation followed by N-directed SN2 substitution.
Experimental Protocols
Two protocols are provided: Method A (Standard Organic Synthesis) for high purity and Method B (Green Aqueous Synthesis) for scalability and environmental compliance.
Method A: Acetonitrile/Potassium Carbonate (Recommended for Lab Scale)
Best for: High yield, ease of monitoring, and avoiding water-soluble byproduct contamination.
Mixing: Dissolve thiomorpholine in 2M NaOH (1.1 equiv) in a flask.
Addition: Cool the solution to 0°C. Slowly add 2-bromopropanoic acid (pre-neutralized with the remaining 1.1 equiv of NaOH if possible, or added slowly to maintain basic pH).
Reaction: Allow to warm to room temperature and stir for 24 hours. If conversion is slow, heat mildy to 50°C.
Critical Control: Maintain pH > 10 during the reaction to ensure the amine remains nucleophilic.
Isolation:
Acidify the solution with conc.[4] HCl to pH 2 (converts product to Hydrochloride salt).
Wash with Ethyl Acetate (removes unreacted bromo-acid).
Adjust aqueous layer pH to 6.5 with NaOH.
Lyophilize (freeze-dry) or concentrate to crystallize the zwitterion. Desalting may be required (e.g., ion-exchange resin Dowex 50W).
Data Summary & Troubleshooting
Table 1: Comparative Reaction Conditions
Parameter
Method A (MeCN/)
Method B (Water/NaOH)
Temperature
60°C
25°C – 50°C
Time
6 – 12 Hours
12 – 24 Hours
Yield (Typical)
75 – 85%
60 – 70%
Purity (Crude)
High (Salts removed by filtration)
Moderate (Contains NaCl/NaBr)
Green Score
Moderate (Organic solvent)
High (Water solvent)
Troubleshooting Guide:
Low Yield: Often caused by inefficient deprotonation.[5] Ensure
is finely powdered or use for higher solubility.
O-Alkylation: Rare with amines, but if observed, lower the temperature and ensure the amine is added after the acid is neutralized.
Elimination (Acrylate formation): If acrylic acid is detected (from HBr elimination of starting material), reduce temperature and avoid strong hydroxide bases at high heat; stick to Carbonate bases.
Workflow Visualization
Graphviz Diagram 2: Experimental Workflow (Method A)
Caption: Step-by-step isolation of the target amino acid via organic synthesis and isoelectric precipitation.
Dey, C., & Kündig, E. P. (2014).[2] Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one.[2] Organic Syntheses, 91, 221-232.[2] (Demonstrates standard conditions for handling alpha-halo acids and amines).
Thiomorpholine Synthesis & Reactivity
Makhayeva, N. A., & Potapov, V. A. (2026).[6] New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. (Review of thiomorpholine functionalization).
Continuous Flow & Scale-Up of Thiomorpholine Derivatives
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence.[7] (Discusses base stability and handling of thiomorpholine).
Pharmacological Importance
Asirvatham, S., et al. (2021).[8] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[7][8][9] Journal of Chemical Reviews, 3(4), 247-272.[8]
Stereochemical Consider
on 2-bromopropanoic acid):
Chegg/Chemistry Archives. (2023).[4][10] Stereochemistry of (S)-2-bromopropanoic acid reactions. (Confirmation of inversion mechanism).
Advanced Application Note: Amide Coupling of 2-(Thiomorpholin-4-yl)propanoic Acid
-Amino Acid Coupling Executive Summary & Chemical Logic The coupling of 2-(Thiomorpholin-4-yl)propanoic acid presents a distinct set of challenges in medicinal chemistry. Structurally, this molecule is an -dialkylated -a...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Acid Coupling
Executive Summary & Chemical Logic
The coupling of 2-(Thiomorpholin-4-yl)propanoic acid presents a distinct set of challenges in medicinal chemistry. Structurally, this molecule is an
-dialkylated -amino acid (analogous to an -alkylated alanine where the alkyl group forms a thiomorpholine ring).
The "Double-Edged" Challenge
Extreme Steric Hindrance: The thiomorpholine ring at the
-position creates significant steric bulk, impeding the approach of nucleophiles (amines) to the activated carboxylate.
High Risk of Racemization: Unlike standard amino acids, the
-nitrogen is tertiary. Upon activation of the carboxylic acid, the absence of an amide proton prevents the formation of stabilizing H-bonds. This lowers the energy barrier for the formation of oxazolonium intermediates or direct enolization via base-mediated proton abstraction, leading to rapid loss of chiral integrity (epimerization).
Strategic Solution:
To successfully couple this moiety without racemization, one must use reagents that activate the acid rapidly but do not generate a long-lived, highly electrophilic species prone to enolization. Propylphosphonic anhydride (T3P) is the gold standard here, as it operates in a cyclic transition state that minimizes base-mediated proton abstraction. Alternatively, HATU with a non-nucleophilic, hindered base (e.g., 2,4,6-collidine ) is required for unreactive amines.
Reagent Selection Matrix
The following table summarizes the performance characteristics of coupling reagents specifically for
-alkylated, sterically hindered acids like 2-(Thiomorpholin-4-yl)propanoic acid.
Reagent System
Reactivity
Epimerization Risk
Recommended Use Case
T3P / Pyridine
High
Lowest
Primary Protocol. Best for preserving chirality in valuable intermediates.
HATU / Collidine
Very High
Moderate
Use only if T3P fails (e.g., extremely electron-deficient amines).
DIC / Oxyma
High
Low
Excellent for solid-phase synthesis (SPPS) or "green" process chemistry.
EDC / HOBt
Moderate
Moderate
Not recommended due to slow kinetics allowing time for racemization.
Acid Chlorides
Very High
Highest
Avoid. The tertiary amine acts as an internal base, causing immediate ketene formation/racemization.
Mechanistic Visualization
The diagram below illustrates the competing pathways: successful coupling vs. base-mediated racemization.[1]
Figure 1: Mechanistic pathway showing the risk of oxazolonium formation due to the internal tertiary amine. Fast nucleophilic attack (green path) is required to outcompete racemization (red path).
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (T3P/Pyridine)
Best for: Chiral retention, scale-up, and ease of workup.
Materials:
2-(Thiomorpholin-4-yl)propanoic acid (1.0 equiv)
Amine partner (1.1 equiv)
T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 – 2.0 equiv)
Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (concentration ~0.1 M).
Note: If solubility is poor, use DMF or a 1:1 mixture of EtOAc/DMF.
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv).
Why Pyridine? It acts as both a base and an acylation catalyst, forming a reactive acyl-pyridinium intermediate that is less prone to racemization than HOBt esters.
Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by LC-MS.
Checkpoint: T3P reactions are usually clean. If the reaction is slow, heat to 40 °C (T3P is thermally stable), but monitor chirality.
Workup (Self-Validating):
Dilute with EtOAc.
Wash with Water (T3P byproducts are water-soluble).
Wash with 0.5 M HCl (removes excess pyridine and unreacted amine).
Wash with Sat. NaHCO3 (removes unreacted acid).
Wash with Brine , dry over Na2SO4, and concentrate.
Best for: Unreactive amines (e.g., anilines, electron-deficient heterocycles).
Materials:
2-(Thiomorpholin-4-yl)propanoic acid (1.0 equiv)
Amine (1.0 – 1.2 equiv)
HATU (1.1 – 1.2 equiv)
2,4,6-Collidine (2.5 – 3.0 equiv)
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
Pre-Activation (Critical): Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and Collidine (1.0 equiv only at this stage). Stir for 1–2 minutes maximum.
Caution: Do not pre-activate for >5 mins. The activated ester is unstable and will racemize.
Coupling: Immediately add the amine (1.2 equiv) followed by the remaining Collidine (1.5–2.0 equiv).
Reaction: Stir at RT for 1–16 hours.
Workup:
Dilute with EtOAc/Ether.
Wash 3x with water (to remove DMF).
Standard acid/base washes as above.
Note: Residual tetramethylurea (HATU byproduct) can be difficult to remove; column chromatography is usually required.
Analytical & Purification Guidelines
Handling the Sulfur Moiety
The thiomorpholine sulfur is susceptible to oxidation to sulfoxide (
) or sulfone ().
Avoid: Bleach, Hydrogen Peroxide,
-CPBA.
LC-MS Warning: You may see "M+16" peaks in LC-MS. This is often an artifact of the electrospray ionization source oxidizing the sulfur, not necessarily the bulk material. Verify with NMR.
Chiral Analysis (Enantiomeric Excess)
To validate the protocol, you must separate the diastereomers (if the amine is chiral) or enantiomers.
Column: Chiralpak AD-H or OD-H are standard starting points.
Mobile Phase: Hexane/IPA or Hexane/Ethanol with 0.1% Diethylamine.
Target: Protocol A (T3P) should yield >95% ee/de. Protocol B (HATU) typically yields 85–95% ee depending on time.
Switch to Protocol B (HATU) or heat T3P reaction to 50°C.
Racemization (>5% epimer)
Base was too strong or reaction too long.
Use Collidine instead of DIEA/TEA. Switch to T3P. Reduce pre-activation time.
"M+16" Peak in MS
Sulfur oxidation.
Degas solvents.[3] Ensure no peroxides in ethers (THF/Et2O). Use fresh solvents.
Starting Material Persists
Internal salt formation (Zwitterion).
Ensure pH is >8 during reaction (add more base). The tertiary amine in the ring buffers the solution.
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[4] Chemical Reviews, 111(11), 6557–6602. Link
Carpino, L. A., et al. (2008). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents. Journal of Organic Chemistry. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Link
Application Note: High-Efficiency Synthesis of Thiomorpholine-N-Propanoic Acid Derivatives
This Application Note and Protocol guide details the optimization of reaction conditions for synthesizing thiomorpholine-N-propanoic acid derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, se...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the optimization of reaction conditions for synthesizing thiomorpholine-N-propanoic acid derivatives . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a linker in PROTACs and a core moiety in DPP-IV inhibitors and hypolipidemic agents.
Executive Summary
Thiomorpholine-N-propanoic acid derivatives are typically synthesized via the aza-Michael addition of thiomorpholine to acrylic acid derivatives (esters or acrylamides). While conceptually simple, this reaction often suffers from competitive polymerization, incomplete conversion, or tedious purification when scaled.
This guide provides a scientifically grounded approach to optimizing this transformation. We contrast a Standard Organic Phase Protocol with a Green Solvent-Free Protocol , demonstrating how solvent polarity and catalysis influence the reaction kinetics and purity profile.
Mechanistic Insight & Reaction Design
The core transformation relies on the nucleophilic attack of the secondary amine (thiomorpholine) on the electron-deficient
-carbon of an -unsaturated carbonyl (acrylate).
The Chemical Challenge
Nucleophilicity: Thiomorpholine is a moderate nucleophile. The sulfur atom in the 4-position exerts a weak inductive electron-withdrawing effect compared to oxygen in morpholine, but the ring is less rigid.
Reversibility: The aza-Michael reaction is reversible (retro-Michael). High temperatures can shift the equilibrium back to starting materials.
Kinetic vs. Thermodynamic Control:
Kinetic Product: 1,4-addition (Target).
Side Reactions: Amidation (direct attack on the ester carbonyl, favored at high T) or radical polymerization of the acrylate.
Mechanistic Diagram
The following diagram illustrates the reaction pathway and competing side reactions.
Caption: Mechanistic pathway of aza-Michael addition showing the target 1,4-addition versus competing retro-Michael and polymerization pathways.
Optimization Parameters
The following table summarizes the impact of critical variables on the reaction yield and purity.
Parameter
Recommended Condition
Scientific Rationale
Solvent
Methanol (MeOH) or Water
Protic solvents stabilize the zwitterionic intermediate via hydrogen bonding, significantly accelerating the rate compared to DCM or Toluene.
Stoichiometry
1.1 - 1.2 eq. Acrylate
A slight excess of the cheaper acrylate drives the equilibrium forward (Le Chatelier’s principle) without complicating purification.
Thiomorpholine is sufficiently basic to self-catalyze. Strong bases are unnecessary and may trigger ester hydrolysis.
Temperature
25°C - 40°C
Higher temperatures (>60°C) promote retro-Michael fragmentation and amidation side-reactions.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis
Best for: Small-scale synthesis, library generation, or when using solid/viscous acrylates.
Reagents:
Thiomorpholine (1.0 eq)
Methyl Acrylate (1.2 eq)
Solvent: Methanol (0.5 M concentration)
Catalyst: Triethylamine (TEA) (0.1 eq) - Optional, use if reaction is sluggish.
Step-by-Step Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiomorpholine (10 mmol, 1.03 g) in Methanol (20 mL).
Addition: Cool the solution to 0°C (ice bath) to control the exotherm. Add Methyl Acrylate (12 mmol, 1.08 mL) dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C).
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Conversion is typically >95% within 2-4 hours.
Workup (Self-Validating):
Evaporate Methanol under reduced pressure.
Dissolve residue in EtOAc (30 mL).
Acid Extraction: Extract with 1M HCl (2 x 20 mL). The product (tertiary amine) moves to the aqueous phase; non-basic impurities (polymers, excess acrylate) remain in organics.
Basification: Collect aqueous layer, cool to 0°C, and basify to pH 10 with 4M NaOH.
Final Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).
Isolation: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.
Result: High-purity oil (>98% purity), usually requiring no column chromatography.
Protocol B: Green Solvent-Free Synthesis
Best for: Scale-up (>10g), minimizing waste (E-Factor reduction).
Reagents:
Thiomorpholine (1.0 eq)
Methyl Acrylate (1.1 eq)
Step-by-Step Procedure:
Mixing: In a neat flask, add Thiomorpholine (50 mmol).
Title: Accelerating Medicinal Chemistry: A Guide to the Microwave-Assisted Synthesis of 2-(Thiomorpholin-4-yl)propanoic Acid Analogs
An Application Note and Protocol for Drug Development Professionals Abstract: The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse pharmacological a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Drug Development Professionals
Abstract:
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse pharmacological activities.[1] Analogs of 2-(thiomorpholin-4-yl)propanoic acid, in particular, represent a valuable class of molecules for drug discovery programs. Traditional synthesis of these compounds often involves lengthy reaction times and harsh conditions. This application note provides a comprehensive guide to the rapid, efficient, and reproducible synthesis of these target molecules using microwave-assisted organic synthesis (MAOS). We will explore the fundamental principles of the reaction, provide detailed, step-by-step protocols for synthesis and analog generation, and discuss key parameters for reaction optimization. By leveraging microwave technology, researchers can significantly accelerate the design-make-test-analyze cycle, a critical bottleneck in drug development.[2][3]
Foundational Principles: The Synergy of Chemistry and Microwave Technology
The synthesis of 2-(thiomorpholin-4-yl)propanoic acid analogs is fundamentally a nucleophilic substitution reaction. In this process, the secondary amine of the thiomorpholine ring acts as a nucleophile, attacking an electrophilic carbon on a propanoic acid precursor, typically displacing a leaving group such as a halide (e.g., bromine).
1.1 The Underlying Chemical Mechanism
The reaction proceeds via a nucleophilic substitution pathway. The nitrogen atom of thiomorpholine attacks the carbon atom bearing a good leaving group (like a halogen) on the propanoic acid backbone. This reaction is significantly enhanced by microwave irradiation, which can accelerate reaction rates by orders of magnitude compared to conventional heating.[4][5]
1.2 The Advantage of Microwave-Assisted Heating
Conventional heating relies on thermal conductivity, where heat is slowly transferred from an external source through the vessel walls to the solvent and finally to the reactants.[6] This process is slow and creates thermal gradients within the vessel.
Microwave synthesis, however, utilizes a different heating mechanism. Microwave irradiation interacts directly with polar molecules (like the solvents and reactants in this synthesis) through two primary mechanisms: dipolar polarization and ionic conduction.[7][8] This direct molecular-level heating results in rapid, uniform, and highly efficient energy transfer throughout the reaction mixture.[9] The key advantages for this specific application include:
Dramatically Reduced Reaction Times: Reactions that might take many hours or even days under conventional reflux can often be completed in minutes.[3][10]
Increased Yields and Purity: The rapid heating and precise temperature control minimize the formation of by-products, leading to cleaner reactions and higher isolated yields.[11][12]
Enhanced Reproducibility: Microwave reactors offer precise control over temperature, pressure, and power, leading to highly reproducible experimental outcomes.[3]
Access to Higher Temperatures: Using sealed reaction vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions that would not otherwise be feasible.[2]
General Synthetic Workflow
The overall process involves the reaction of starting materials in a dedicated microwave reactor, followed by workup, purification, and analysis to confirm the identity and purity of the final product.
Caption: General experimental workflow for microwave-assisted synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Microwave synthesis vessels are designed for high pressures; always consult the manufacturer's guidelines for your specific reactor.
Protocol 1: Synthesis of Methyl 2-(thiomorpholin-4-yl)propanoate (Ester Intermediate)
This protocol describes the synthesis of the methyl ester, a common and stable intermediate that can be easily purified and subsequently hydrolyzed if the carboxylic acid is the final target.
Caption: Reaction scheme for the synthesis of the ester intermediate.
Seal the vessel securely according to the microwave reactor manufacturer's instructions.
Place the vessel in the microwave reactor cavity.
Set the reaction parameters:
Temperature: 120 °C (use ramp-to-temperature setting)
Hold Time: 15 minutes
Power: Dynamic (let the instrument adjust power to maintain temperature)
Stirring: High
After irradiation, allow the vessel to cool to below 50 °C before carefully opening.
Filter the reaction mixture to remove the potassium salts, washing the filter cake with a small amount of acetonitrile.
Concentrate the filtrate under reduced pressure to yield the crude product.
Purify the crude oil via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure methyl 2-(thiomorpholin-4-yl)propanoate.[13][14]
Protocol 2: Hydrolysis to 2-(Thiomorpholin-4-yl)propanoic acid
This protocol details the conversion of the ester intermediate to the final carboxylic acid.
Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)
1 M Hydrochloric Acid (HCl)
Step-by-Step Procedure:
Dissolve the purified ester from Protocol 1 (e.g., 189 mg, 1.0 mmol) in a mixture of THF (3 mL) and water (1 mL) in a small round-bottom flask.
Add LiOH (36 mg, 1.5 mmol) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
Concentrate the mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with 5 mL of water.
Cool the solution in an ice bath and carefully acidify to pH ~4-5 with 1 M HCl.
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final 2-(thiomorpholin-4-yl)propanoic acid.
Optimization and Analog Synthesis
One of the primary strengths of microwave synthesis is the ability to rapidly optimize reaction conditions and generate libraries of analogs for structure-activity relationship (SAR) studies.[2]
4.1 Key Optimization Parameters
The following table outlines key parameters and provides guidance for optimizing the synthesis.
Parameter
Typical Range
Rationale & Expert Insights
Temperature
80 - 160 °C
Higher temperatures dramatically increase reaction rates. Start around 100-120 °C. For less reactive substrates, the temperature can be increased. Monitor pressure to stay within instrument limits.
Time
5 - 30 minutes
Most reactions should reach completion within 15-20 minutes. Longer times may be needed for challenging substrates but can also lead to decomposition.[15]
Solvent
Acetonitrile, DMF, DMSO, Ethanol
Polar solvents are required for efficient microwave absorption.[7] Acetonitrile is a good starting point due to its favorable dielectric properties and relatively easy removal. DMF or DMSO can be used for less soluble reactants.
Base
K₂CO₃, Cs₂CO₃, DIPEA
A non-nucleophilic base is required to scavenge the HBr formed during the reaction. K₂CO₃ is cost-effective. Cs₂CO₃ is more soluble and can sometimes improve yields. DIPEA can be used if an organic-soluble base is preferred.
Reactant Ratio
1.0 - 1.5 equiv of electrophile
A slight excess of the more volatile or reactive electrophile (e.g., methyl 2-bromopropanoate) can help drive the reaction to completion.
4.2 Generating a Library of Analogs
To explore the chemical space around the core scaffold, a library of analogs can be rapidly synthesized by varying the two key starting materials. This approach is central to the hit-to-lead and lead optimization phases of drug discovery.[3][11]
Modifies the heterocyclic ring system to probe for interactions with biological targets.
Conclusion
Microwave-assisted organic synthesis provides a powerful, reliable, and green chemistry approach to producing 2-(thiomorpholin-4-yl)propanoic acid and its analogs.[7][12] The technology enables dramatic reductions in reaction time, facilitates rapid reaction optimization, and supports the efficient generation of compound libraries.[2][16] By adopting the principles and protocols outlined in this guide, researchers in drug discovery and medicinal chemistry can significantly enhance their synthetic throughput, accelerating the journey from initial concept to viable drug candidate.
References
EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
Bawane, S., & Shinde, P. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 133-138.
Wani, T. A., & Kumar, D. (2016). Role of Microwave in Pharmaceutical Sciences. Voyager, VIII.
Demirci, S., Aksakal, F., Colak, N., Ulker, S., Demirbas, A., & Demirbas, N. (2017). Structure-Based Hybridization, Conventional and Microwave Irradiated Synthesis, Biological Evaluation and Molecular Docking Studies of New Compounds Derived from Thiomorpholin. Letters in Drug Design & Discovery, 14(4), 444-463.
Hrytsai, I. O., et al. (n.d.). MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES. DergiPark.
Chighine, A., Crosignani, S., Arnal, M.-C., Bradley, M., & Linclau, B. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry, 74(13), 4638-4641.
Demirci, S., et al. (2017). Structure-Based Hybridization, Conventional and Microwave Irradiated Synthesis, Biological Evaluation and Molecular Docking Studies of New Compounds Derived from Thiomorpholin. ResearchGate.
Szymańska, E., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1769.
Patil, A. B., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6).
Kulkarni, S. S., & Kulkarni, S. V. (2011). Open vessel mode microwave-assisted synthesis of 2-oxazolines from carboxylic acids. Beilstein Journal of Organic Chemistry, 7, 1373-1377.
de la Hoz, A., & Loupy, A. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(3), 698.
Miles, W. H., et al. (2015). Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Green Chemistry Letters and Reviews, 8(3-4), 55-60.
Li, H. B., et al. (2013). Rapid and Convenient Synthesis of N-Arylmorpholines under Microwave Irradiation. Journal of Heterocyclic Chemistry, 50(4), 995-998.
Nayak, S. K. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. IntechOpen.
CEM Corporation. (n.d.). Nucleophilic additions and substitutions.
Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697-6700.
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 130-134.
Rao, P. V., & Kailas, G. (2014). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVIES OF SOME (E)-1-PHENYL-3- (2-THIOMORPHOLINOQUINOLIN-3-YL) PROP-2-EN-1-. Trade Science Inc.
Cantillo, D. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiolene/Cyclization Sequence in Continuous Flow. ChemRxiv.
Ghattas, M. A., & El-Gazzar, M. G. (2013). Microwave assisted synthesis and antibacterial studies of (E)-3-(2-Morpholinoquinolin-3-yl)-1-aryl prop-2. Journal of Chemical and Pharmaceutical Research, 5(1), 177-183.
Al-dujaili, J. H., & Al-Zayadi, Z. M. (2021). Microwave-supported one-pot reaction for the synthesis of 5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives over MgO solid base. ResearchGate.
Sarkar, S., & Dinda, B. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(4), 261-280.
Kumar, D., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). RSC Advances, 12(48), 31093-31102.
Kumar, R., et al. (2012). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Journal of the Brazilian Chemical Society, 23(1), 143-151.
Crystallization and isolation techniques for thiomorpholine acids
Abstract Thiomorpholine-3-carboxylic acid (T3CA) and its derivatives are critical non-proteinogenic amino acid scaffolds used in the synthesis of peptidomimetics and broad-spectrum antibiotics (e.g., sutezolid analogs).[...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Thiomorpholine-3-carboxylic acid (T3CA) and its derivatives are critical non-proteinogenic amino acid scaffolds used in the synthesis of peptidomimetics and broad-spectrum antibiotics (e.g., sutezolid analogs).[1][2][3][4] However, their isolation poses a dual challenge: the zwitterionic nature creates high water solubility that complicates extraction, while the thioether moiety is susceptible to oxidation.[1][3][4] This guide details three industry-validated protocols for the isolation of T3CA, prioritizing purity, yield, and oxidative stability.
Introduction: The Zwitterion & Sulfur Challenge
Isolating heterocyclic amino acids like T3CA requires navigating a narrow physicochemical window.[1][2][3][4] Unlike standard organic intermediates, T3CA exists primarily as a zwitterion (inner salt) in neutral aqueous solutions.[1][2][3][4]
The Solubility Trap: High polarity renders standard liquid-liquid extraction (DCM/EtOAc) ineffective.[1][2][3] The compound partitions into the aqueous phase.[2][4]
The Oxidation Risk: The sulfur atom at position 4 is prone to oxidation to sulfoxides (
) or sulfones () if exposed to peroxides or high temperatures in aerobic conditions.[1][2]
The Solution: We utilize pH-swing crystallization (isoelectric focusing) and Hydrohalic Salt Formation to alter the solubility profile dramatically.[1][2]
Secondary amine; protonated at neutral pH.[1][2][3][4]
Isoelectric Point (pI)
~5.3 - 5.5
Target pH for zwitterionic precipitation.
LogP
-0.2 (Hydrophilic)
Poor solubility in non-polar organics.[1][2][3][4]
Thermal Stability
Dec. >200°C
Stable, but avoid prolonged heat >60°C in air.[1][2][3][4]
Isolation Strategy Workflow
The following decision tree illustrates the selection of the isolation method based on the upstream synthesis stream (Acidic Hydrolysis vs. Enzymatic/Neutral).
Figure 1: Strategic selection of isolation pathways.[1][2][3][4] Method B is preferred for stability; Method A is required if the crude stream contains high levels of NaCl/KCl.[2][3]
Detailed Protocols
Protocol A: Reactive Crystallization (The HCl Salt Method)
Best for: Long-term storage stability and ease of handling.[1][2][3]
This method bypasses the zwitterion solubility issue by converting the amine to its hydrochloride salt, which is often less soluble in organic antisolvents than the zwitterion is in water.[2][3][4]
Isopropanol (IPA) or Acetone (Antisolvent)[1][2][3]
Step-by-Step Procedure:
Concentration: Concentrate the aqueous reaction mixture under reduced pressure (Rotavap) at <50°C to a viscous oil or minimal volume. Note: High heat promotes sulfur oxidation.[1][2][3][4]
Acidification: Redissolve the residue in a minimum volume of absolute ethanol. Cool to 0–5°C.[1][3][4]
Salt Formation: Slowly add concentrated HCl (1.1 equivalents) or bubble dry HCl gas.[1][2][3][4] Monitor temperature to keep <10°C.
pH Mapping: Take a small aliquot of the crude solution.[1][3][4] Titrate slowly while measuring conductivity or turbidity.[1][3][4] The point of maximum turbidity is the experimental pI (approx pH 5.4).[4]
Adjustment:
If starting acidic: Add 2M NaOH dropwise to the main batch until pH reaches 5.4 ± 0.1 .[1][3][4]
Critical Control: Do not overshoot.[1][2][3][4] Re-acidifying increases ionic strength (NaCl generation), which increases the solubility of the zwitterion ("Salting-in" effect).[2][3][4]
Precipitation:
Stir the neutral solution at 20°C for 1 hour.
If no precipitate forms, add Ethanol (ratio 3:1 Ethanol:Water).[1][2][3][4] The zwitterion is insoluble in ethanol.[1][2][3][4]
Isolation: Filter and wash with cold 100% Ethanol.
Protocol C: Ion Exchange Chromatography (Desalting)
Best for: Removing inorganic salts from hydrolysis steps.[1][2][3]
Loading: Load the crude aqueous solution (pH < 3) onto the column. The positively charged amino acid binds to the sulfonate groups of the resin; inorganic anions (
PubChem. Thiomorpholine-3-carboxylic acid (Compound).[1][2][3][4][5][6] National Library of Medicine.[1][3][4] Available at: [Link][1][2][3]
Jackl, M. K., et al. (2017). Synthesis of Thiomorpholines.[1][2][3][4][7][8] Organic Letters, 19, 4696-4699.[1][3][4][7] (Cited for general thiomorpholine synthesis context). Available at: [Link][1][2][3]
Diaion. Ion Exchange Resin for Amino Acid Purification.[1][2][3][4] Mitsubishi Chemical Corporation.[1][3][4] (Cited for general amino acid resin protocols).[1][2][3][4] Available at: [Link][1][2][3]
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. (Cited for isolation via distillation/crystallization comparisons).[1][2][3][9][10][11] Available at: [Link][1][2][3]
Troubleshooting low yields in 2-(Thiomorpholin-4-yl)propanoic acid synthesis
Welcome to the Technical Support Center for 2-(Thiomorpholin-4-yl)propanoic acid synthesis. This guide addresses the specific chemical and physical challenges associated with coupling 2-bromopropanoic acid (or similar -h...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 2-(Thiomorpholin-4-yl)propanoic acid synthesis.
This guide addresses the specific chemical and physical challenges associated with coupling 2-bromopropanoic acid (or similar
-halo acids) with thiomorpholine . The low yields reported typically stem from three distinct failure points: competitive elimination , isoelectric solubility issues , and sulfur oxidation .
Quick Diagnostic: Where is your mass loss occurring?
Symptom
Diagnosis
Immediate Action
Crude NMR shows olefinic protons (5.8–6.4 ppm)
Elimination (E2)
Lower reaction temperature; switch to a weaker base (e.g., K₂CO₃).
Low mass recovery; Product is not in organic layer
Zwitterion Loss
The product is water-soluble. Do not discard the aqueous layer. Adjust pH to pI (~5.5).
New spots on TLC (more polar than product)
S-Oxidation
Degas solvents; ensure inert atmosphere (N₂/Ar).
Starting material remains unreacted
Steric Hindrance
Switch solvent to Acetonitrile or DMF; add catalytic KI (Finkelstein condition).
Module 1: Reaction Optimization (The Chemistry)
The Core Problem:
You are attempting an SN2 substitution on a secondary halide (2-bromopropanoic acid) using a secondary amine (thiomorpholine). This is kinetically sluggish. The competing E2 reaction (dehydrohalogenation) forms acrylic acid, which polymerizes or remains as an impurity.
Critical Control Points
Base Selection (The "Proton Trap"):
Avoid: Strong bases (NaOH, NaOEt) or bulky organic bases (TEA) if used in large excess, as they promote E2 elimination.
Recommended: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) in Acetonitrile. These provide a "buffered" basic environment that favors substitution.
Alternative: Use excess Thiomorpholine (2.5 – 3.0 equivalents). The amine itself acts as the scavenger. This is often the highest-yielding method if the amine is inexpensive.
Solvent Effects:
Recommended:Acetonitrile (MeCN) or THF . MeCN is sufficiently polar to stabilize the transition state but aprotic to prevent solvation of the nucleophile.
Avoid: Water or Alcohols (unless using Schotten-Baumann conditions), as they can solvate the amine, reducing its nucleophilicity.
The Finkelstein Catalyst:
Add 10 mol% Potassium Iodide (KI) . This converts the sluggish alkyl bromide into a highly reactive alkyl iodide in situ, significantly accelerating the SN2 rate without increasing the temperature (which would favor elimination).
Visualizing the Pathway Competition
Caption: Kinetic competition between the desired substitution (Green) and the elimination side-reaction (Red).
Module 2: Isolation & Purification (The Workup)
The Core Problem:
The product is an amphoteric amino acid (zwitterion).[1]
Isoelectric Point (pI): Net neutral charge (Least water soluble).
Most yield is lost because researchers extract with Dichloromethane (DCM) at the wrong pH.
Protocol: The Isoelectric Precipitation Method
Remove Solvent: Evaporate the reaction solvent (MeCN/THF) completely.
Dissolve: Dissolve the residue in minimal water (approx. 5–10 mL per gram of substrate).
Wash (Optional): If the solution is basic, wash once with Diethyl Ether to remove unreacted thiomorpholine (which is not zwitterionic). Discard the organic layer.
The Critical pH Adjustment:
The pKa of the carboxylic acid is ~2.5.
The pKa of the tertiary amine (in the ring) is ~7.5–8.0.
Target pH:5.0 – 5.5 .
Use 2M HCl or 2M NaOH to adjust the aqueous layer precisely to pH 5.5.
Isolation:
Scenario A (Precipitation): Cool to 4°C. If the concentration is high enough, the zwitterion will crystallize. Filter and wash with cold acetone.
Scenario B (Extraction): If it does not precipitate, extract the aqueous layer (at pH 5.5) with n-Butanol or DCM:Isopropanol (3:1) . Standard DCM will not pull the zwitterion out of water efficiently.
Workup Logic Tree
Caption: Decision tree for isolating zwitterionic amino acids. Standard extractions often fail without specific solvent systems.
Module 3: Stability & Storage
The Core Problem:
Thiomorpholine contains a sulfide linkage.[2] Over time, or in the presence of peroxides (common in old ethers/THF), this oxidizes to the sulfoxide (S=O) or sulfone (O=S=O) .
Prevention:
Use peroxide-free THF or ether. Test solvents with starch-iodide paper before use.
Perform the reaction under Nitrogen or Argon.
Degas your workup solvents (bubble N₂ through water/solvents for 15 mins) if high purity is required.
Recommended "Gold Standard" Protocol
Scale: 10 mmol
Reagents:
(S)-2-Bromopropanoic acid: 1.53 g (10 mmol)
Thiomorpholine: 2.58 g (25 mmol) [2.5 equiv]
Solvent: Acetonitrile (dry): 30 mL
Procedure:
Setup: Flame-dry a round-bottom flask and cool under N₂.
Dissolution: Add Thiomorpholine and Acetonitrile. Cool to 0°C.[3]
Addition: Add 2-Bromopropanoic acid dropwise over 10 minutes. (Exothermic reaction).
Note: A white precipitate (Thiomorpholine hydrobromide salt) will form immediately. This is normal.
Reaction: Allow to warm to room temperature. Stir for 12–16 hours.
Check: TLC (MeOH/DCM 1:9). If SM remains, heat to 40°C for 2 hours.
Workup:
Evaporate Acetonitrile.
Dissolve residue in 10 mL Water.
Wash with Diethyl Ether (2 x 10 mL) to remove excess Thiomorpholine.
Crucial Step: Acidify aqueous layer with 2M HCl to pH ~2, then back-titrate with 2M NaOH to pH 5.5 .
Cool to 4°C overnight. Collect crystals.
If no crystals: Extract the pH 5.5 aqueous layer with n-Butanol (3 x 15 mL). Evaporate Butanol to yield crude product.
References
Source: Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman. (See Chapter on Amino Acids, Peptides, and Proteins for pI calculation logic).
Synthesis of N-Substituted Amino Acids (General Protocol):
Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
Context: Standard procedures for the displacement of halogen by ammonia/amines (Section 4.14).
Thiomorpholine Properties & Reactivity
Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67164, Thiomorpholine.
Technical Support Center: Purification of Propanoic Acid Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with syntheses involving propanoic acid and thiomorpholine, and are encounte...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with syntheses involving propanoic acid and thiomorpholine, and are encountering challenges in purifying their final product. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and adapt these methods to your specific needs.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when trying to remove unreacted thiomorpholine from a propanoic acid-based product.
Q1: I've run an amide coupling reaction between a propanoic acid derivative and another amine, using thiomorpholine as a base or scavenger. Now my crude product is contaminated with it. What's the most straightforward way to remove the thiomorpholine?
A1: The most direct and efficient method is an acid-base extraction . This technique leverages the fundamental chemical differences between your likely neutral amide product, the acidic nature of any unreacted propanoic acid starting material, and the basic nature of thiomorpholine.[1][2][3] Thiomorpholine, as an amine, is basic and will be protonated by an acid to form a water-soluble salt.[3] Your desired amide product is typically neutral and will remain in the organic phase. By washing your organic solution with an aqueous acidic solution (like dilute hydrochloric acid), you can selectively pull the thiomorpholine into the aqueous layer, leaving your purified product behind in the organic layer.[2][4]
Q2: Why can't I just remove the thiomorpholine by distillation?
A2: While it might seem plausible, distillation is often not the ideal method in this scenario for a few key reasons. Thiomorpholine has a relatively high boiling point of 169 °C.[5][6] If your propanoic acid product has a similar or lower boiling point, or if it is thermally sensitive, co-distillation or degradation can occur. Furthermore, for small-scale research applications, distillation can be technically challenging and may lead to significant product loss. Acid-base extraction is generally a much simpler, faster, and more efficient method for this type of separation.[1]
Q3: I performed an acidic wash, but I suspect there's still some thiomorpholine in my product. What could have gone wrong?
A3: There are a few possibilities:
Insufficient Acid: You may not have used enough acid to fully protonate all of the thiomorpholine. It's crucial to use a molar excess of acid relative to the amount of thiomorpholine you expect to be present.
Inadequate Mixing: The transfer of the protonated thiomorpholine from the organic phase to the aqueous phase is a mass transfer-dependent process. Insufficiently vigorous shaking of the separatory funnel will lead to an incomplete extraction.
pH of the Aqueous Layer: After the wash, check the pH of the aqueous layer. It should be distinctly acidic to ensure that the thiomorpholine remains in its protonated, water-soluble form. If the pH is neutral or basic, the thiomorpholine will be deprotonated and can partition back into the organic layer.
Emulsion Formation: Sometimes, vigorous shaking can lead to the formation of an emulsion, which is a stable mixture of the organic and aqueous layers, making separation difficult. If this happens, allowing the mixture to stand for a while or adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
Q4: Are there any alternative methods to acid-base extraction for removing thiomorpholine?
A4: Yes, other purification techniques can be employed, although they may be more complex or less efficient for this specific separation:
Column Chromatography: Flash chromatography on silica gel can be effective.[7] Since thiomorpholine is a polar amine, it will have a strong affinity for the silica gel. Your likely less polar amide product will elute first. However, this method is more time-consuming and uses more solvent than a simple extraction.
Recrystallization: If your propanoic acid product is a solid, recrystallization could be a viable option.[8] You would need to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while thiomorpholine remains soluble. This method is highly dependent on the specific properties of your product.
Solid-Phase Scavenging: There are commercially available solid-phase scavengers with acidic functional groups (like sulfonic acid resins) that can bind to basic compounds like thiomorpholine.[9] You would stir your crude product solution with the resin, and then simply filter it off to remove the bound thiomorpholine. This can be a very clean and efficient method.
Troubleshooting Guide
This table provides a quick reference for common problems, their potential causes, and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Product loss during extraction
Product is partially water-soluble.
Minimize the volume of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Emulsion formation leading to poor separation.
Add brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for an extended period. In severe cases, filter the entire mixture through a pad of Celite.
Thiomorpholine still present after acidic wash
Insufficient amount of acid used.
Use a larger volume or a higher concentration of the acidic solution. Ensure the aqueous layer is acidic after extraction.
Incomplete phase separation.
Allow the layers to fully separate before draining.
Product is also extracted into the acidic aqueous layer
Product has a basic functional group.
If your product is also basic, a simple acid-base extraction will not work. Consider alternative methods like column chromatography or recrystallization.
Unreacted propanoic acid starting material remains
The initial reaction was incomplete.
After the acidic wash to remove thiomorpholine, perform a subsequent wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic propanoic acid starting material.[2][10]
This protocol provides a step-by-step guide for the removal of unreacted thiomorpholine from a reaction mixture containing a neutral propanoic acid product.
Materials:
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
1 M Hydrochloric Acid (HCl) solution.
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for removing acidic impurities).
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Separatory funnel.
Erlenmeyer flasks.
Rotary evaporator.
Procedure:
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.
Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Shake vigorously for 30-60 seconds, venting periodically.
Phase Separation: Place the separatory funnel back in a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but this depends on the organic solvent) will be at the bottom.
Draining: Carefully drain the bottom (aqueous) layer into an Erlenmeyer flask.
Repeat Acidic Wash (Optional but Recommended): For a more thorough extraction, repeat steps 2-4 with a fresh portion of 1 M HCl.
Neutralizing Wash (Optional): If your reaction may contain unreacted acidic starting material (like propanoic acid), add an equal volume of saturated sodium bicarbonate solution to the organic layer in the separatory funnel. Shake and vent as before. Drain the aqueous layer.
Brine Wash: To remove any residual water from the organic layer, add an equal volume of brine. Shake gently and allow the layers to separate. Drain the aqueous layer.
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the solution to remove any remaining traces of water. Swirl the flask and let it sit for 5-10 minutes.
Isolation: Carefully decant or filter the dried organic solution into a round-bottom flask. Remove the solvent using a rotary evaporator to yield your purified product.
Workflow Visualization
The following diagram illustrates the logical flow of the acid-base extraction procedure for purifying your propanoic acid product.
Caption: Workflow for the purification of a propanoic acid product via acid-base extraction.
References
BYJU'S. Chemical Properties Of Propionic Acid. [Link]
PubMed. Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food Samples. [Link]
Google Patents. US3944598A - Production of amine salts of carboxylic acids.
University of California, Irvine. Acid-Base Extraction. [Link]
RSC Publishing. Carbonated water for the separation of carboxylic compounds: a chromatography approach - Green Chemistry. [Link]
Reddit. Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? : r/Mcat. [Link]
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
ResearchGate. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Request PDF. [Link]
Technical Support Center: Minimizing Byproduct Formation in Thiomorpholine Alkylation
Executive Summary & Core Directive Thiomorpholine is a "privileged scaffold" in medicinal chemistry, but its dual-nucleophile nature (secondary amine nitrogen vs. thioether sulfur) presents a classic chemoselectivity cha...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Thiomorpholine is a "privileged scaffold" in medicinal chemistry, but its dual-nucleophile nature (secondary amine nitrogen vs. thioether sulfur) presents a classic chemoselectivity challenge.[1][2]
The Central Problem: In standard alkylation conditions, the sulfur atom is a potent soft nucleophile.[2] Reaction with soft electrophiles (e.g., alkyl iodides) frequently leads to S-alkylation (sulfonium salt formation) or S-oxidation rather than the desired N-alkylation.[1][2]
The Solution: Selectivity is dictated by Hard-Soft Acid-Base (HSAB) theory .[1][2][3] To minimize byproducts, you must manipulate the reaction environment to favor the "harder" nitrogen nucleophile over the "softer" sulfur, or bypass the competition entirely via reductive amination.[2]
Mechanistic Pathway & Decision Logic
The following diagram illustrates the competing pathways and the decision logic required to isolate the desired N-alkylated product.
Figure 1: Competing reaction pathways in thiomorpholine functionalization. Green arrows indicate the target trajectory; red dashed lines indicate failure modes.
Critical Troubleshooting Guides
Scenario A: You must use an Alkyl Halide (Direct Alkylation)
Use this protocol when the alkyl group is not available as an aldehyde/ketone.[2]
The Issue: Direct alkylation often yields mixtures of N-alkyl and S-alkyl products.
The Fix: Apply HSAB principles to "harden" the reaction.
Variable
Recommendation
Scientific Rationale
Leaving Group
Use Chlorides (Cl) or Tosylates (OTs). Avoid Iodides (I).
Nitrogen is a "hard" base.[1] It reacts faster with "hard" electrophiles (Cl).[1][2] Sulfur is "soft" and reacts rapidly with "soft" electrophiles (I) [1].[1][2]
Polar aprotic solvents (DMF) strip solvation shells, making the soft sulfur highly reactive.[1][2] Non-polar or protic solvents can suppress S-nucleophilicity via hydrogen bonding or shielding.[1][2]
Base
Organic Bases (DIPEA, TEA).
Inorganic bases (K2CO3, Cs2CO3) often require DMF, which promotes S-alkylation.[1][2] DIPEA allows the use of DCM.
Temperature
0°C to Room Temp.
S-alkylation typically has a higher activation energy barrier in non-polar solvents.[1] Keep it cool to maintain kinetic control.
Protocol 1: Chemoselective Direct Alkylation
Dissolve thiomorpholine (1.0 equiv) in anhydrous DCM (0.2 M).
Add DIPEA (1.5 equiv).
Cool to 0°C under Nitrogen atmosphere.
Add Alkyl Chloride/Bromide (1.0 equiv) dropwise over 30 minutes.
Tip: If using an alkyl iodide is unavoidable, use AgNO3 (1.1 equiv) as an additive to precipitate AgI and drive the reaction, though this is expensive and can be messy.[1][2]
Monitor via TLC/LCMS. If S-alkylation (sulfonium salt) appears, it is often water-soluble.[1][2]
Workup: Wash organic layer with water (x3).[1][2] The ionic S-alkylated byproducts will partition into the aqueous phase, leaving the N-alkylated product in the DCM.[2]
Scenario B: The "Gold Standard" (Reductive Amination)
Use this protocol whenever possible. It is the most robust method to prevent S-alkylation.[2]
The Issue: You need high selectivity (>99:1 N vs S).
The Fix: Reductive amination avoids the formation of a free carbocation or electrophilic species that sulfur can attack.
Protocol 2: Reductive Amination
Dissolve thiomorpholine (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in DCE (Dichloroethane) or DCM.
Add Acetic Acid (1-2 equiv) to catalyze iminium ion formation.
Why STAB? It is milder than NaBH4 and will not reduce the aldehyde/ketone before it forms the imine [2].
Quench with saturated NaHCO3.
Scenario C: Preventing Oxidation (Sulfoxides)
The Issue: LCMS shows M+16 or M+32 peaks (Sulfoxide/Sulfone formation).
The Cause: Dissolved oxygen in solvents or peroxides in ether-based solvents (THF, Dioxane).[1][2]
Troubleshooting Steps:
Degas Solvents: Sparging with Argon for 15 minutes is mandatory for thiomorpholine chemistry.[1]
Peroxide Test: If using THF, test for peroxides using starch-iodide paper.[1][2] Peroxides will rapidly oxidize the thioether.
Antioxidants: In extreme cases, add 1% BHT (Butylated hydroxytoluene) to the reaction mixture as a radical scavenger.[1][2]
FAQ: Rapid Diagnostics
Q: I see a white precipitate forming during the reaction. Is this my product?A: Likely no . If you are doing direct alkylation, this is often the S-alkylated sulfonium salt or the Bis-alkylated quaternary ammonium salt .[2] Both are ionic and insoluble in non-polar organic solvents (DCM/Ether).[1][2] Filter it off; your desired N-alkyl product is likely in the filtrate.[2]
Q: Can I reverse S-alkylation if it happens?A: Generally, no .[1][2] S-alkylation forms a stable sulfonium bond.[1] However, sulfonium salts are excellent leaving groups.[1][2] You might be able to treat the mixture with a nucleophile (like a thiol scavenger) to "de-alkylate" the sulfur, but it is usually more efficient to discard and restart using Reductive Amination .[1]
Q: Why is my yield low despite full consumption of starting material?A: Check the aqueous layer of your workup. Thiomorpholine derivatives are polar.[1] If the pH is not basic enough (pH > 10) during extraction, the amine will remain protonated (water-soluble).[1][2] Ensure you adjust the pH to ~10-12 before extracting with DCM.[2]
References
Pearson, R. G. (1963).[1][2] "Hard and Soft Acids and Bases."[1][3][4] Journal of the American Chemical Society, 85(22), 3533–3539.[1][2] Link[1][2]
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2] Link[1][2]
Asinger, F., et al. (1979).[1][2] "Reactivity of unsubstituted and alkyl-substituted thiomorpholines." Monatshefte für Chemie, 110, 767–789.[1][2] Link[1][2]
BenchChem. (2025).[1][2][3][4] "Application Notes and Protocols for the Characterization and Purification of Thiomorpholine." BenchChem Technical Library. Link[1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: STERIC-THIO-001
Topic: Overcoming Steric Hindrance & Racemization in
-Substituted -Amino Acid Coupling
Status: Resolved (See Protocols Below)
Executive Summary: The "Tetris" Problem
Coupling 2-(Thiomorpholin-4-yl)propanoic acid presents a unique "double-threat" challenge in organic synthesis:
Steric Shielding: The molecule features a tertiary amine (the thiomorpholine nitrogen) attached directly to the
-carbon, alongside an -methyl group. The thiomorpholine ring adopts a chair conformation, creating a significant steric "umbrella" that blocks the nucleophilic attack of the incoming amine on the carbonyl carbon.
Racemization Risk: As an
-dialkyl amino acid derivative, this molecule lacks the amide proton () required to stabilize the activated ester via hydrogen bonding. Consequently, it is highly prone to oxazolonium ion formation and direct enolization, leading to rapid loss of chirality at the -position.
This guide provides three tiered protocols—from standard optimization to "nuclear" options—to solve these issues.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, assess your current failure mode.
Symptom
Diagnosis
Recommended Protocol
Low Yield (<30%)
The amine cannot penetrate the steric shield of the active ester (OBt/OAt).
Protocol B (Acid Fluoride)
Racemization (>5% D-isomer)
Base-mediated enolization is occurring faster than coupling.
Protocol A (Collidine Variant)
No Reaction
The active ester is not forming, or the amine is also hindered.
Protocol C (Acid Chloride)
Visual Workflow: Coupling Strategy Decision Tree
Caption: Decision matrix for selecting the appropriate coupling strategy based on experimental feedback (yield vs. purity).
Module 2: The Protocols
Protocol A: The "Gold Standard" (HATU/Collidine)
Best for: Initial attempts, moderate sterics, and preventing racemization.
The Science: HATU generates an -OAt active ester.[1] The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group effect), speeding up the coupling. We replace the standard base (DIEA) with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to deprotonate the acid but too bulky to abstract the
-proton, significantly reducing racemization.
Step-by-Step:
Dissolution: Dissolve 2-(Thiomorpholin-4-yl)propanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add 2,4,6-Collidine (3.0 equiv). Do not use TEA or DIEA.
Activation: Cool to 0°C . Add HATU (1.1 equiv). Stir for exactly 2 minutes .
Critical: Do not pre-activate for >5 minutes. Prolonged activation of
-alkyl amino acids promotes oxazolone formation.
Coupling: Add the amine partner (1.1 equiv).
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS.
Protocol B: The "Steric Breaker" (TFFH - Acid Fluoride)
Best for: High steric hindrance where HATU fails. This is the recommended default for this specific molecule.
The Science: Standard active esters (OBt/OAt) are bulky. If the amine is also hindered, it cannot reach the carbonyl. TFFH converts the carboxylic acid into an Acid Fluoride (-COF) .[2] The fluoride atom is small, maintaining high electrophilicity while minimizing steric bulk, allowing the amine to attack even in crowded environments.
Step-by-Step:
Setup: Dissolve 2-(Thiomorpholin-4-yl)propanoic acid (1.0 equiv) in anhydrous DCM (or DMF if solubility is poor).
Note: Unlike HATU, TFFH requires DIEA to form the acid fluoride efficiently. The risk of racemization is lower because the acid fluoride is formed rapidly and reacts rapidly.
Activation: Stir at 0°C for 30 minutes. The Acid Fluoride forms in situ.[1][2][3]
Coupling: Add the amine partner (1.2 equiv).
Completion: Stir at RT for 2–4 hours.
Protocol C: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extreme cases (e.g., coupling to another secondary amine) or when TFFH fails.
The Science: This method generates an Acid Chloride in neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) .[4] Acid chlorides are the most reactive species available. This reagent avoids the acidic conditions of thionyl chloride/oxalyl chloride, protecting the thiomorpholine ring from degradation.
Step-by-Step:
Preparation: Dissolve the acid (1.0 equiv) in anhydrous DCM.
Chlorination: Add Ghosez's Reagent (1.2 equiv) dropwise at RT. Stir for 1–2 hours.
Monitoring: Check conversion to acid chloride by quenching a small aliquot with methanol and checking for the methyl ester by LCMS.
Coupling: Once activation is complete, add the amine (1.2 equiv) and a base scavenger like 2,4,6-Collidine (2.0 equiv) or polymer-bound morpholine.
Workup: Standard aqueous workup.
Module 3: Troubleshooting & FAQ
Q: Why is my product racemizing even with HATU?A: The thiomorpholine nitrogen is tertiary. In standard amino acids, the amide N-H stabilizes the active ester. Without it, the molecule forms an oxazolonium ion very easily.
Fix: Switch to COMU (1.0 equiv) + Oxyma Pure (1.0 equiv) + Collidine (2.0 equiv) at 0°C. Oxyma is less basic than HOAt and suppresses racemization better in
-alkylated systems.
Q: Can I use EDC/HOBt?A:No. Carbodiimide couplings are too slow for this sterically hindered substrate. The slow kinetics will lead to extensive racemization and low yields.
Q: Is the thiomorpholine sulfur sensitive to oxidation during coupling?A: Generally, no. However, avoid using strong oxidants or reaction conditions that generate singlet oxygen. If you plan to use oxidative cleavage linkers later, be aware that the thioether can oxidize to a sulfoxide (
), which makes the ring even bulkier and changes the polarity.
Q: The reaction stalls at 60% conversion. Should I heat it?A:Caution. Heating
-alkylated active esters guarantees racemization.
Better approach: Use Microwave irradiation at 50°C for a short burst (5–10 mins) using the TFFH protocol. The rapid heating minimizes the time window for racemization while overcoming the activation energy.
Module 4: Mechanistic Visualization
Diagram: The Steric Clash & Acid Fluoride Solution
Caption: Comparison of steric accessibility between HATU-activated esters and Acid Fluorides (TFFH) for hindered substrates.[1][2][5]
References
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Synthesis.[2][3] Journal of the American Chemical Society, 117(19), 5401–5402.
Ghosez, L., et al. (1979).[4] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Journal of the Chemical Society, Chemical Communications, (24), 1180.
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Optimization of work-up procedures for hydrophilic amino acids
Current Status: 🟢 Operational Topic: Optimization of work-up procedures for hydrophilic amino acids Audience: Researchers, Drug Development Scientists Lead Scientist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: 🟢 Operational
Topic: Optimization of work-up procedures for hydrophilic amino acids
Audience: Researchers, Drug Development Scientists
Lead Scientist: Dr. A. Vance, Senior Application Scientist
📢 Welcome to the Support Center
From the Desk of Dr. Vance:
"If I had a dollar for every time a chemist told me their product 'disappeared' into the aqueous layer, I’d fund my own NMR facility. Hydrophilic amino acids (e.g., Arg, His, Asp, Glu, and small polar residues like Ser/Thr) do not obey the standard rules of organic extraction. They exist in 'zwitterionic limbo'—too polar for ethyl acetate, yet often too soluble to crystallize easily.
This guide is not a textbook; it is a troubleshooting manual designed to rescue your product from the water trap. We focus on three core systems: Modified Partitioning , Ion Exchange Desalting , and Isoelectric Precipitation ."
📂 Knowledge Base: The Decision Matrix
Before starting any work-up, you must categorize your crude mixture. Use this logic flow to select the correct protocol.
Figure 1: Strategic decision tree for selecting the optimal work-up method based on protecting group status and mixture composition.
🎫 Ticket #101: "My Product is Stuck in the Aqueous Phase"
Status: Resolved
Method: Protocol A - Modified Partitioning (n-Butanol)
The Issue:
Standard extraction (EtOAc/Water) fails because the amino acid partition coefficient (
) favors water.
The Fix:
We must increase the organic phase polarity and "salt out" the aqueous phase. We utilize n-Butanol , which absorbs approximately 20% water, creating "inverted micelles" that stabilize polar compounds in the organic layer [1].
Step-by-Step Protocol
Saturation: Saturate the aqueous reaction mixture with solid NaCl. This increases the ionic strength, forcing organic molecules out (Salting-Out Effect).
Solvent Choice: Use n-Butanol instead of Ethyl Acetate.
Senior Scientist Note: n-Butanol has a high boiling point (117°C). Do not use this if your product is heat-sensitive unless you have a high-vacuum rotovap.[1]
Extraction: Extract 3x with n-Butanol.
The "DMF Killer" Wash: If DMF is present, wash the combined n-Butanol layers with 5% LiCl (aq) .
Mechanism:[2][3] LiCl increases the polarity of the aqueous wash, pulling DMF (which coordinates with Li+) out of the organic layer more effectively than brine [2].
Evaporation: Concentrate the n-Butanol. If an oil remains, co-evaporate with heptane to remove trace butanol.
Self-Validation Check:
TLC: Spot the aqueous layer after extraction.[1] If it stains positive with Ninhydrin, you have not extracted successfully. Add more NaCl or switch to Protocol B.
🎫 Ticket #204: "My Product is a Salt/Contaminated with Reagents"
Status: Resolved
Method: Protocol B - Cation Exchange Chromatography (Desalting)
The Issue:
You have a free amino acid (zwitterion) mixed with inorganic salts (NaCl, Na2SO4) or reaction byproducts. You cannot extract it, and it won't crystallize.
The Fix:
Use the "Catch and Release" strategy using a strong cation exchange resin (e.g., Dowex 50W-X8). This exploits the fact that amino acids are cationic at pH < pI [3].
The "Catch and Release" Workflow
Figure 2: Cation exchange workflow. The amino acid binds to the resin in acid, allowing salts to wash away, and is released by base.
Step-by-Step Protocol
Resin Prep: Pack a column with Dowex 50W-X8 (H+ form). Wash with water until eluent is neutral.[4]
Loading: Dissolve crude in minimum water. Acidify to pH 1–2 with HCl. Load onto column.[5]
Mechanism:[2][3] At pH 1, the amino acid is fully protonated (
) and binds to the sulfonate groups () on the resin.
Washing (The Desalting Step): Flush with distilled water (approx. 5 column volumes) until the eluent pH is neutral.
Result: Inorganic salts and non-basic impurities flow through to waste.
Elution: Switch solvent to 1M - 2M NH₄OH (aq) .
Mechanism:[2][3] The ammonia deprotonates the resin and the amino acid, disrupting the ionic bond. The amino acid elutes as the free base (zwitterion).
Isolation: Collect ninhydrin-positive fractions and lyophilize.
Self-Validation Check:
Silver Nitrate Test: Test the "Wash" fraction with AgNO₃. If it precipitates (AgCl), you are still removing salt. Continue washing until clear before eluting with ammonia.
🎫 Ticket #309: "Product Oils Out / Won't Solidify"
Status: Resolved
Method: Protocol C - Isoelectric Point (pI) Precipitation
The Issue:
The amino acid is pure but remains an oil or sticky gum. This is often due to undefined pH or trapped water.
The Fix:
Amino acids have minimum solubility at their Isoelectric Point (pI) because the net charge is zero, minimizing hydration shell stability [4].
Data Table: Common Hydrophilic Amino Acid pI Values
Amino Acid
Side Chain Type
pI (Approx)
Precipitation Strategy
Aspartic Acid
Acidic
2.77
Adjust to pH ~2.8 with HCl
Glutamic Acid
Acidic
3.22
Adjust to pH ~3.2 with HCl
Histidine
Basic
7.59
Adjust to pH ~7.6 with NaOH
Lysine
Basic
9.74
Difficult to precipitate; use IEX
Arginine
Basic
10.76
Difficult to precipitate; use IEX
Serine
Polar/Neutral
5.68
Add EtOH at pH 5.7
Step-by-Step Protocol
Dissolution: Dissolve the crude oil in the minimum amount of water.
pH Adjustment:
Place a pH probe in the solution.
Slowly add 1M HCl or 1M NaOH dropwise to reach the exact pI (see table).
Anti-Solvent Addition:
Once at pI, the solution may turn cloudy.
Add cold Ethanol or Acetone dropwise until persistent turbidity is observed.
Crystallization: Cool to 4°C overnight. Filter the resulting solid.
Senior Scientist Note:
"If you overshoot the pI, the amino acid gains a charge and goes back into solution. Precision is key here."
📚 References
Berthod, A., & Carda-Broch, S. (2004). Determination of liquid–liquid partition coefficients by separation methods. Journal of Chromatography A. Link (Discusses n-butanol/water partitioning systems).
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Link (Reference for solvent properties and removal strategies).
Amersham Biosciences. (2004). Ion Exchange Chromatography & Chromatofocusing: Principles and Methods. GE Healthcare. Link (Authoritative guide on IEX mechanisms).
Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. (Fundamental source for amino acid pI and solubility properties).[6]
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. Link (The standard text for specific amino acid purification protocols).
Technical Support Center: Managing the Hygroscopic Nature of 2-(Thiomorpholin-4-yl)propanoic Acid Salts
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing the challenges associated with the handling of 2-(Thiomorpholin-4-yl)propanoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the challenges associated with the handling of 2-(Thiomorpholin-4-yl)propanoic acid and its salts. A critical, yet often underestimated, factor in early-stage drug development is the hygroscopic nature of an active pharmaceutical ingredient (API).[1][][3] This guide provides in-depth, practical advice in a question-and-answer format to help you navigate potential issues, ensure the integrity of your experiments, and maintain the stability of your compound.
Frequently Asked Questions (FAQs)
Q1: I've just synthesized a new salt of 2-(Thiomorpholin-4-yl)propanoic acid. How do I determine if it's hygroscopic?
A1: Any new solid-state material should be considered potentially hygroscopic until proven otherwise. The tendency of a substance to absorb moisture from the atmosphere can significantly impact its physical and chemical properties.[][3] Initial signs of hygroscopicity can include "caking" or "clumping" of the powder, difficulty in achieving a stable weight during measurement, and changes in the material's appearance over time.[4][5]
For a definitive characterization, Dynamic Vapor Sorption (DVS) analysis is the recommended technique.[6][7][8] DVS measures the change in mass of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[8] This analysis will not only confirm if your salt is hygroscopic but also quantify the extent of water uptake and the critical humidity points at which this occurs.[6][7]
Q2: What are the potential consequences of ignoring the hygroscopicity of my compound?
A2: Overlooking the hygroscopic nature of 2-(Thiomorpholin-4-yl)propanoic acid salts can lead to a cascade of experimental and developmental issues:
Inaccurate Weighing and Dosing: A compound that is actively absorbing moisture from the air will give an unstable reading on an analytical balance, leading to significant errors in solution preparation and subsequent assays.[4]
Chemical Instability: The presence of absorbed water can accelerate degradation pathways such as hydrolysis, leading to a loss of potency and the formation of impurities.[1][9]
Alterations in Physical Properties: Moisture uptake can induce changes in the crystal structure, potentially leading to different polymorphic forms or hydrates.[1][][9] This can affect solubility, dissolution rate, and ultimately, bioavailability.
Manufacturing and Formulation Challenges: Highly hygroscopic powders can exhibit poor flowability, stick to equipment, and cause issues during tablet compression and other downstream processes.[1][5]
A thorough understanding and proactive management of hygroscopicity are crucial for ensuring the quality, stability, and reproducibility of your research and development efforts.[10]
Q3: What are the best practices for storing and handling a hygroscopic salt of 2-(Thiomorpholin-4-yl)propanoic acid in the lab?
A3: Proper storage and handling are paramount to protect your compound from atmospheric moisture.[4][11] Here are some key recommendations:
Primary Container: Always store the compound in a tightly sealed container. For highly sensitive materials, consider containers with high-integrity seals.
Secondary Containment (Desiccator): Place the primary container inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[4][12][13][14] Ensure the desiccant is active (e.g., blue indicating silica gel) and regenerate or replace it regularly.
Controlled Environment: For highly hygroscopic materials, handling should ideally be performed in a low-humidity environment, such as a glove box purged with an inert gas like nitrogen or argon.[4]
Weighing Procedures: When weighing, work quickly to minimize exposure time.[4] Have all necessary equipment ready before opening the container. Use a clean, dry spatula. After dispensing, tightly reseal the container immediately.
Temperature Considerations: If the compound is stored refrigerated or frozen, allow it to come to room temperature in a sealed container before opening.[15] This prevents condensation from forming on the cold powder.
Q4: My compound has already absorbed some moisture. Can I dry it?
A4: It may be possible to dry the compound, but this must be done with caution. The primary method is drying under vacuum at a gentle temperature. However, you must first determine if the compound is thermally stable at the intended drying temperature. Consult any available thermal analysis data (e.g., from TGA or DSC) or perform these analyses if necessary. Also, be aware that drying may not reverse changes in the crystal structure if a hydrate has formed. If in doubt, it is often best to use a fresh, unopened batch of the compound for critical experiments.[4]
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Unstable weight reading on the analytical balance.
The compound is rapidly absorbing atmospheric moisture.
Move the balance to a lower humidity environment (e.g., a glove box). Work as quickly as possible. Use a weighing vessel with a small opening.
Powder has formed hard clumps or has a "wet" appearance.
Significant water uptake, potentially leading to deliquescence.
The compound has been improperly stored or handled. Assess the extent of the issue. For critical applications, it is advisable to use a new batch. Implement stricter storage protocols immediately.
Inconsistent results in biological or chemical assays.
Inaccurate concentration of dosing solutions due to weighing errors caused by hygroscopicity. Degradation of the compound due to moisture.
Re-evaluate your weighing and solution preparation procedures in a controlled environment. Quantify the water content of your solid material using Karl Fischer titration.[9][16][17]
Changes in solubility or dissolution profile over time.
Moisture-induced changes in the solid-state form (e.g., conversion to a less soluble hydrate).
Characterize the solid form of the material using techniques like X-ray Powder Diffraction (XRPD) to check for polymorphic changes.
Experimental Protocols & Workflows
Workflow for Handling a Potentially Hygroscopic Compound
The following diagram outlines a logical workflow for the characterization and handling of a new compound such as a 2-(Thiomorpholin-4-yl)propanoic acid salt.
Caption: Decision workflow for handling new chemical entities with potential hygroscopicity.
Protocol: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption properties of a 2-(Thiomorpholin-4-yl)propanoic acid salt.
Materials:
2-(Thiomorpholin-4-yl)propanoic acid salt (approx. 10-20 mg)
Dynamic Vapor Sorption (DVS) Analyzer
Microbalance sample pan
Methodology:
Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into a pre-tared DVS sample pan.
Instrument Setup:
Set the analysis temperature to 25 °C.
The carrier gas is typically nitrogen or dry air.
Drying Step:
Equilibrate the sample at 0% relative humidity (RH) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹ for 10 minutes). This initial mass is considered the dry weight of the sample.
Sorption Phase:
Increase the RH in a stepwise manner. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH.
At each RH step, allow the sample to equilibrate until a stable mass is recorded.
Desorption Phase:
Decrease the RH in a stepwise manner, following the reverse of the sorption phase: 90% → 80% → ... → 10% → 0% RH.
Again, allow the sample to equilibrate at each step.
Data Analysis:
Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm.[8]
Analyze the isotherm to determine the total water uptake at high humidity, the presence of hysteresis (a difference between the sorption and desorption curves), and any critical humidity points where significant water uptake occurs.
Advanced Strategies for Mitigation
For drug development professionals moving towards formulation, if the hygroscopicity of 2-(Thiomorpholin-4-yl)propanoic acid salts is found to be problematic, several advanced strategies can be considered:
Film Coating: Applying a polymer-based film coat to a solid dosage form can act as a physical barrier to moisture.[1]
Encapsulation: Enclosing the API within a hydrophobic shell can protect it from the environment.[1]
Co-processing with Excipients: Formulating the API with hydrophobic excipients can help to repel moisture.[1]
Crystal Engineering: It may be possible to form a different, less hygroscopic salt or a co-crystal of the API.[1]
By proactively addressing the potential hygroscopicity of 2-(Thiomorpholin-4-yl)propanoic acid and its salts, you can ensure the quality and reliability of your data and make informed decisions for the future development of your compound.
References
Ocean Optics. NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. [Link]
PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. [Link]
Labinsights. Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
American Pharmaceutical Review. A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
Pharmaguideline. Water Content Determination by Karl Fischer. [Link]
ProUmid. DVS Systems | Dynamic Vapor Sorption. [Link]
American Pharmaceutical Review. The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
Ziebaq. 10 Best Practices for Using Lab Chemical Storage Cabinets. [Link]
1H NMR interpretation of 2-(Thiomorpholin-4-yl)propanoic acid
Executive Summary This guide provides a structural analysis and 1H NMR interpretation framework for 2-(Thiomorpholin-4-yl)propanoic acid , a heterocyclic amino acid derivative often used as a peptidomimetic building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a structural analysis and 1H NMR interpretation framework for 2-(Thiomorpholin-4-yl)propanoic acid , a heterocyclic amino acid derivative often used as a peptidomimetic building block.
Unlike standard aliphatic amino acids, this compound presents unique spectral challenges due to the chiral center at the
-position (rendering the thiomorpholine ring protons diastereotopic) and the electronic influence of the sulfur atom . This guide compares spectral performance across common deuterated solvents and contrasts the specific chemical shift signatures against its oxygenated analogue, 2-(Morpholin-4-yl)propanoic acid.
Structural Analysis & Theoretical Basis
Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of a propanoic acid backbone substituted at the C2 position with a thiomorpholine ring.
Chirality: The C2 carbon is a chiral center (
). This breaks the symmetry of the thiomorpholine ring. The protons on the ring carbons adjacent to the nitrogen (N-CH) and sulfur (S-CH) are diastereotopic , meaning they may appear as complex multiplets rather than simple triplets.
Zwitterionic Potential: Like all amino acids, the protonation state depends heavily on the solvent. In non-polar solvents (CDCl
), it exists primarily as the uncharged molecule (COOH/N). In polar/protic solvents (DO), it may exist as a zwitterion (COO/NH) depending on pH, drastically altering chemical shifts.
Figure 1: NMR Workflow & Solvent Selection Logic
The following diagram outlines the decision matrix for optimizing resolution based on sample solubility and required data.
Caption: Decision matrix for solvent selection. DMSO-d6 is recommended for full structural characterization including the carboxylic acid proton.
Highly dependent on concentration and water content.
-CH
CH
3.25 - 3.35
q (quartet)
1H
Coupled to the methyl group. Deshielded by N and COOH.
Ring N-CH
N-CH
2.70 - 2.95
m (multiplet)
4H
-
Diastereotopic due to chiral center. Often appears as two complex sets or a broad overlapping multiplet.
Ring S-CH
S-CH
2.55 - 2.65
m (multiplet)
4H
-
Often overlaps with DMSO solvent residual (2.50 ppm). Verify with HSQC.
Methyl
CH
1.15 - 1.25
d (doublet)
3H
Classic doublet. Diagnostic for the propanoic backbone.[3]
Critical Technical Insight: The Thiomorpholine ring protons are magnetically non-equivalent. Unlike free thiomorpholine, where rapid ring flipping averages signals to two triplets, the attachment to the chiral propanoic acid anchor creates a rigid steric environment. Expect the N-CH
protons to split into an AA'BB' or ABX system, appearing more complex than simple triplets.
Comparative Analysis: Thiomorpholine vs. Morpholine Analogues
A common analytical question is distinguishing the sulfur derivative from the oxygen derivative (Morpholine).
Electronic Effect: The Heavy Atom Impact
Oxygen is significantly more electronegative (3.44) than Sulfur (2.58).[4] This causes a "deshielding" effect on adjacent protons in the morpholine ring.
Morpholine Analogue (O-CH
): Protons adjacent to Oxygen appear downfield at ~3.6 - 3.7 ppm .
Thiomorpholine Analogue (S-CH
): Protons adjacent to Sulfur appear upfield at ~2.6 ppm .
Diagnostic Rule: If you observe a multiplet in the 3.5–3.8 ppm region, you likely have the Morpholine derivative or an impurity. If the region above 3.0 ppm contains only the
-CH quartet, the Thiomorpholine core is intact.
Figure 2: Structural Connectivity & Coupling Map
This diagram visualizes the spin systems to assist in COSY (Correlation Spectroscopy) interpretation.
Caption: Spin system connectivity. Solid red lines indicate scalar (J) coupling visible in 1D/COSY. Dashed lines indicate spatial proximity (NOESY).
Experimental Protocol for Validation
To ensure data integrity and reproducibility, follow this standardized protocol.
Step 1: Sample Preparation
Weigh 5–10 mg of the compound.
Add 0.6 mL of DMSO-d
(99.9% D).
Note: If the compound is the HCl salt, add 1-2 equivalents of K
CO in DO to observe the free base shifts, or run in DMSO-d where the HCl proton may appear broad >10 ppm.
Vortex for 30 seconds to ensure complete dissolution. Aggregates will broaden the methyl doublet.
Step 2: Acquisition Parameters (Standard 400 MHz)
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 2.0 seconds . The methyl protons relax slowly; insufficient delay will reduce integration accuracy (making the CH
integral < 3.0).
Scans (NS): 16 to 32 scans are sufficient for >5 mg sample.
Step 3: Processing
Apodization: Apply an exponential window function with LB (Line Broadening) = 0.3 Hz .
Phasing: Manual phasing is required for the broad COOH peak.
Integration: Calibrate the Methyl doublet to 3.00 . Check if the
-CH integrates to 1.00 .
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5][6] (Standard reference for chemical shift principles and heavy atom effects).
Fulmer, G. R., et al. (2010).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
SDBS. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Reference for Thiomorpholine base shifts).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Data for predicting amino acid alpha-proton shifts).
FTIR spectral analysis of 2-(Thiomorpholin-4-yl)propanoic acid functional groups
The following guide is structured as a technical decision-making resource for analytical scientists and medicinal chemists. It focuses on the specific vibrational signatures required to validate the synthesis and purity...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a technical decision-making resource for analytical scientists and medicinal chemists. It focuses on the specific vibrational signatures required to validate the synthesis and purity of 2-(Thiomorpholin-4-yl)propanoic acid , distinguishing it from its common bioisostere, the morpholine analogue.
Product Comparison Guide: Thio- vs. Oxo-Heterocyclic Amino Acids
Executive Summary & Comparison Logic
In drug development, 2-(Thiomorpholin-4-yl)propanoic acid is a critical intermediate where the thiomorpholine ring serves as a lipophilic bioisostere to the morpholine ring found in 2-(Morpholin-4-yl)propanoic acid. While both compounds share a propanoic acid backbone and a tertiary amine core, their vibrational spectra differ fundamentally due to the Sulfur vs. Oxygen substitution .
This guide compares the FTIR performance of the target compound against its morpholine alternative. The primary challenge in analysis is not just identification, but differentiation between the thioether (C-S-C) and ether (C-O-C) moieties, and determining the solid-state protonation state (Zwitterionic vs. Free Acid).
Quick Comparison Matrix
Feature
Target: Thiomorpholine Analogue
Alternative: Morpholine Analogue
differentiation Key
Ether/Thioether Band
Weak/Absent in 1050–1150 cm⁻¹
Strong C-O-C at 1050–1150 cm⁻¹
Primary Differentiator
C-S Stretch
Weak at 600–700 cm⁻¹
Absent
Secondary Confirmation
C-H Stretches
CH₂ adjacent to S (lower freq.)
CH₂ adjacent to O (higher freq.)
Subtle Shift
Zwitterionic State
Likely (COO⁻ / NH⁺)
Likely (COO⁻ / NH⁺)
pH/Solvent dependent
Technical Methodology: Self-Validating Protocol
To ensure reproducible data, the following ATR-FTIR protocol is recommended. This workflow minimizes water interference, which is critical when analyzing zwitterionic amino acids that are hygroscopic.
Step-by-Step Experimental Protocol
Instrument Setup:
Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for high throughput.
Accessory: Diamond ATR (Attenuated Total Reflectance) single-bounce. Diamond is required due to the potential hardness of crystalline amino acid salts.
Resolution: 4 cm⁻¹.
Scans: 64 scans (to resolve weak C-S bands).
Sample Preparation (The "Dry-Film" Technique):
Why: Zwitterions often trap water, creating broad OH bands that mask the
region.
Action: If the sample is a bulk powder, dry in a vacuum desiccator over
for 2 hours.
Action: Place ~2 mg of sample on the ATR crystal. Apply high pressure (clamp) to ensure intimate contact.
Background Correction:
Collect an air background immediately before the sample to remove atmospheric
(2350 cm⁻¹) and vapor.
Validation Check (Self-Correction):
Check: Look for a broad hump >3000 cm⁻¹.
Correction: If the baseline slopes significantly or noise is high in the fingerprint region (600-1000 cm⁻¹), clean the crystal with methanol and re-dry the sample. The C-S region (600-700 cm⁻¹) is susceptible to detector noise; ensure adequate signal-to-noise ratio.
Spectral Analysis & Interpretation
Region 1: The Zwitterionic Diagnostic (3500 – 1500 cm⁻¹)
The first decision point is determining if the molecule exists as a Free Acid or a Zwitterion (Inner Salt). In the solid state, 2-(Thiomorpholin-4-yl)propanoic acid typically adopts a zwitterionic form due to the basicity of the tertiary amine and the acidity of the carboxylic group.
Scenario A: Zwitterion (
/ )
Band 1 (Amine Salt): Broad absorption between 2800–2400 cm⁻¹ (often superimposed on C-H stretches). This is the
stretching vibration.
Band 2 (Carboxylate): Two distinct bands.
Asymmetric
: Strong band at 1610–1550 cm⁻¹ .
Symmetric
: Medium band at 1420–1300 cm⁻¹ .
Note: The absence of a carbonyl peak >1700 cm⁻¹ confirms the zwitterionic state.
Scenario B: Free Acid (
/ )
Band 1 (Carbonyl): Sharp, strong peak at 1725–1700 cm⁻¹ (
stretch).
Band 2 (Hydroxyl): Broad band centered ~3000 cm⁻¹ (
stretch).
Region 2: The Fingerprint & Differentiation (1500 – 600 cm⁻¹)
This is where the Thiomorpholine vs. Morpholine comparison is validated.
A. The "Silent" Zone: 1050 – 1150 cm⁻¹
Morpholine Analogue: Exhibits a very strong, broad band near 1110 cm⁻¹ due to the ether (
) asymmetric stretch.
Thiomorpholine (Target): This region is relatively transparent . The absence of this strong band is the primary negative indicator for the thiomorpholine ring.
B. The Sulfur Signature: 600 – 700 cm⁻¹
Thiomorpholine (Target): Look for a weak to medium band in the 650–700 cm⁻¹ range. This corresponds to the
stretching vibration.
Causality: The C-S bond is longer and weaker than the C-O bond, shifting the vibrational frequency to the lower energy (fingerprint) region.
Morpholine Analogue: No significant bands in this specific window (though ring breathing modes may appear, they are distinct from the C-S stretch).
Visualization: Analytical Workflow
The following diagram illustrates the logical decision tree for confirming the identity of 2-(Thiomorpholin-4-yl)propanoic acid using FTIR.
Caption: Decision tree for distinguishing Thiomorpholine vs. Morpholine derivatives via FTIR.
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general functional group assignment).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-S and C-O vibrational regions).[2]
Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Propanoic Acid. Retrieved from (Reference for propanoic acid backbone vibrations).
NIST Chemistry WebBook. (n.d.). Morpholine IR Spectrum. Retrieved from (Comparative data for the morpholine ring).
Thermo Fisher Scientific. (n.d.). FTIR Analysis of Amino Acid Zwitterions. Retrieved from (Protocol for solid-state amino acid analysis).
The Criticality of Elemental Analysis in Pharmaceutical Development
A Comparative Guide to Elemental Analysis Standards for Thiomorpholine Propanoic Acid Executive Summary: For researchers, scientists, and drug development professionals working with thiomorpholine propanoic acid, rigorou...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Elemental Analysis Standards for Thiomorpholine Propanoic Acid
Executive Summary: For researchers, scientists, and drug development professionals working with thiomorpholine propanoic acid, rigorous elemental analysis is not merely a procedural step but a foundational component of quality control and regulatory compliance. This guide provides an in-depth comparison of the prevailing analytical standards and methodologies for two distinct but equally critical aspects of elemental analysis: the verification of fundamental elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) and the quantification of trace elemental impurities. We will explore the causality behind the selection of techniques such as Combustion Analysis for compositional verification and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and -Optical Emission Spectrometry (ICP-OES) for impurity profiling, grounded in the regulatory frameworks of USP, ICH, and Ph. Eur. This guide synthesizes technical specifications with practical, field-proven insights to create a self-validating system for the comprehensive elemental characterization of thiomorpholine propanoic acid.
Thiomorpholine and its derivatives, including thiomorpholine propanoic acid, are important heterocyclic scaffolds in medicinal chemistry, serving as building blocks in the synthesis of various pharmaceutical agents.[1][2] The precise elemental composition and the absence of harmful impurities are critical quality attributes (CQAs) that directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
Elemental analysis for a compound like thiomorpholine propanoic acid is bifurcated into two distinct objectives:
Elemental Composition Analysis (CHNS): This determines the mass percentages of Carbon, Hydrogen, Nitrogen, and Sulfur. It serves as a primary method for confirming the molecular formula, assessing purity, and ensuring batch-to-batch consistency.[3][4]
Elemental Impurity Analysis: This focuses on detecting and quantifying trace amounts of metallic and other inorganic impurities that may have been introduced from raw materials, catalysts, or manufacturing equipment.[5][6] These impurities offer no therapeutic benefit and can be toxic, making their control a regulatory mandate.[7][8]
This guide will address the standards and best practices for both analytical pursuits.
Part I: Verification of Elemental Composition (CHNS Analysis)
The identity and purity of thiomorpholine propanoic acid (C₇H₁₃NO₂S) are fundamentally verified by confirming its elemental composition aligns with theoretical values.
Theoretical Composition of 3-(Thiomorpholin-4-yl)propanoic Acid (C₇H₁₃NO₂S; MW: 175.25 g/mol ):
Carbon (C): 47.97%
Hydrogen (H): 7.48%
Nitrogen (N): 7.99%
Sulfur (S): 18.30%
Oxygen (O): 18.26% (Typically determined by difference)
The Gold Standard: Combustion Analysis
Combustion analysis is the definitive technique for determining CHNS content.[9] The principle involves the complete, high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. This process converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂), which are then separated and quantified by various detectors.[3][10]
The causality for its widespread adoption lies in its high precision, accuracy, and the direct nature of the measurement, which provides an unambiguous confirmation of the empirical formula.
Caption: General workflow for CHNS elemental analysis by combustion.
Experimental Protocol: CHNS Analysis of Thiomorpholine Propanoic Acid
This protocol is a representative workflow for modern CHNS analyzers.
System Calibration: Calibrate the instrument using a certified organic standard with a composition traceable to a primary standard from an organization like the National Institute of Standards and Technology (NIST).[11][12] Acetanilide (for C, H, N) and Sulfanilamide (for C, H, N, S) are common choices.
Sample Preparation: Accurately weigh 1-3 mg of the thiomorpholine propanoic acid sample into a tin or silver capsule.
Combustion: The sample is dropped into a vertical quartz tube furnace heated to approximately 900-1150°C. A constant stream of pure oxygen ensures complete combustion.[13]
Gas Purification and Separation: The resulting gas mixture (CO₂, H₂O, N₂, NOx, SO₂) flows through a reduction tube (e.g., filled with copper) to convert nitrogen oxides to N₂. The gases are then separated, often using gas chromatography (GC) principles or specific adsorption traps.[3]
Detection: The concentration of each gas is measured by a series of detectors. A Thermal Conductivity Detector (TCD) is often used for N₂, while Non-Dispersive Infrared (NDIR) detectors are used for CO₂ and SO₂. UV-fluorescence detectors offer high sensitivity for sulfur determination.[13][14]
Data Analysis: The instrument's software integrates the detector signals and, using the calibration data, calculates the mass percentage of each element.
Trustworthiness - Self-Validation: The protocol's integrity is maintained by running certified reference materials as unknown samples at the beginning and end of each sample batch. The results must fall within the specified uncertainty of the reference material to validate the run.
Comparison of Alternative CHNS Analyzer Configurations
While the core principle is universal, detector technology can vary, impacting sensitivity and specificity.
Feature
Thermal Conductivity Detector (TCD)
Infrared (IR) Detector
UV-Fluorescence (UVF)
Chemiluminescence (CLD)
Principle
Measures change in thermal conductivity of carrier gas
Measures absorption of specific IR wavelengths
Measures fluorescence of SO₂ excited by UV light
Measures light emitted from reaction of NO with ozone
The control of elemental impurities is a non-negotiable safety requirement governed by international regulatory bodies. The focus shifts from percent-level composition to parts-per-million (ppm) or even parts-per-billion (ppb) concentrations of potentially toxic elements.
Regulatory Framework: A Synopsis of USP <232>, ICH Q3D, and Ph. Eur. 5.20
The modern approach to controlling elemental impurities is risk-based, as outlined in the harmonized guidelines of the International Council for Harmonisation (ICH) Q3D and adopted by major pharmacopeias like the USP (<232>/<233>) and Ph. Eur. (5.20).[15][16][17]
Key Principles:
Risk Assessment: Manufacturers must perform a risk assessment to identify and evaluate potential sources of elemental impurities in the drug product, which can include intentionally added catalysts (e.g., Pd, Pt, Ni) or those introduced from raw materials, equipment, or container closure systems.[5][8][18]
Permitted Daily Exposure (PDE): The guidelines establish a Permitted Daily Exposure (PDE) limit for 24 elements, which are categorized into classes based on their toxicity and likelihood of occurrence.[19]
Control Strategy: Based on the risk assessment, a control strategy is developed. This may involve testing raw materials or the final API to ensure PDE limits are not exceeded.
Caption: ICH Q3D risk-based decision workflow for elemental impurities.
Core Analytical Techniques: ICP-MS vs. ICP-OES
For the quantitative procedures required by USP <233>, Inductively Coupled Plasma (ICP) techniques are the methods of choice.[20][21] They involve introducing a liquid sample into a high-temperature argon plasma, which desolvates, atomizes, and ionizes/excites the atoms of the elements present.
Comparison of ICP-MS and ICP-OES
Feature
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Ions from the plasma are separated by their mass-to-charge ratio in a mass spectrometer.[22]
Atoms and ions in the plasma are excited and emit light at characteristic wavelengths, which are measured.[19][22]
Detection Limits
Excellent (ppt to low ppb). Essential for highly toxic Class 1 elements (As, Cd, Hg, Pb).[22]
Good (low ppb to ppm). Sufficient for many Class 2B and Class 3 elements.[21]
Matrix Tolerance
More susceptible to matrix effects and interferences (polyatomic, isobaric).
More robust and tolerant of high-matrix samples (e.g., high dissolved solids).
Throughput
High; can measure over 70 elements simultaneously.[5]
High; multi-element capability.
Cost
Higher initial instrument and operational cost.
Lower initial instrument and operational cost.
Regulatory Standing
Preferred technique for USP <232>/<233> due to superior sensitivity.[5][23]
An acceptable alternative if detection limits are proven to be sufficient for the target elements and their PDE limits.[19]
For thiomorpholine propanoic acid, ICP-MS is the recommended technique to ensure compliance with the stringent limits for Class 1 and 2A elements (e.g., residual catalysts like Palladium, Nickel).[24]
Experimental Protocol: USP <233> Method Validation via ICP-MS
This protocol outlines the validation of a quantitative procedure for elemental impurities in thiomorpholine propanoic acid.
Sample Preparation (Microwave Digestion):
Accurately weigh approximately 100-250 mg of the sample into a clean, acid-leached microwave digestion vessel.
Add a mixture of high-purity, trace-metal grade acids (e.g., 5 mL Nitric Acid, 1 mL Hydrochloric Acid). The choice of acid is critical to ensure complete dissolution and stabilization of all target elements.[6][23]
Seal the vessels and perform microwave digestion using a programmed temperature ramp (e.g., ramp to 200°C over 15 minutes, hold for 20 minutes).
After cooling, dilute the digestate to a final volume (e.g., 50 mL) with deionized water. This solution is now ready for analysis.
Instrument Calibration: Calibrate the ICP-MS using multi-element standards traceable to NIST SRMs.[6] The calibration curve should bracket the expected concentration range based on the PDE limits.
Method Validation (per USP <233>):
Specificity: Analyze a blank (digestion acid) and the sample solution. The method must be able to resolve the target elements from any other components.
Accuracy (Spike Recovery): Analyze the sample solution spiked with known concentrations of the target elements at 50%, 100%, and 150% of the PDE-derived concentration. The mean recovery for three replicates at each level must be between 70% and 150%.[23]
Precision (Repeatability): Analyze a minimum of six independent samples, spiked at 100% of the target concentration. The Relative Standard Deviation (RSD) must not be more than 20%.[23]
Ruggedness: Demonstrate that the method remains precise when performed by a different analyst on a different day or with a different instrument. The RSD should not exceed 25%.
Synthesis and Recommendations
The selection of an elemental analysis standard for thiomorpholine propanoic acid is entirely dependent on the analytical question being asked.
For Identity, Purity, and Stoichiometric Confirmation: High-precision Combustion Analysis is the unequivocal standard for determining the %C, %H, %N, and %S. Its results provide the foundational data for confirming the compound's empirical formula.
For Safety and Regulatory Compliance:ICP-MS is the superior and recommended technique for quantifying trace elemental impurities according to the risk-based framework of USP <232>/<233> and ICH Q3D . Its exceptional sensitivity is necessary to meet the low PDE limits for the most toxic elements. While ICP-OES is a viable alternative, its suitability must be rigorously proven through validation to ensure its detection limits are fit-for-purpose.
Ultimately, a robust quality control system for thiomorpholine propanoic acid integrates both methodologies. It begins with combustion analysis to confirm the bulk material's identity and purity, followed by a risk-based ICP-MS analysis to ensure freedom from harmful elemental impurities, thereby guaranteeing its suitability for use in pharmaceutical development.
EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from EAG Laboratories.[5]
Dhuria, R. S., Jain, V., Kapadnis, G., & Vyas, S. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from Agilent Technologies, Inc.[6]
Shimadzu Corporation. (n.d.). Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. Retrieved from Shimadzu.[20]
Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. Retrieved from Malvern Panalytical.[22]
Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals. Retrieved from Alfa Chemistry Blogs.[21]
Spectroscopy. (2026, February 15). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from Spectroscopy.[23]
Agilent Technologies, Inc. (n.d.). Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). Retrieved from Agilent Technologies, Inc.[15]
Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by ICP-MS in accordance with ICH Q3D and USP 232 and 233 using the Exam. Retrieved from Analytik Jena.[16]
EDQM, Council of Europe. (2020, September 10). European Pharmacopoeia activities on Elemental Impurities. Retrieved from EDQM.[18]
Patel, R. (2025, April 30). Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. Retrieved from CS Analytical.[8]
International Journal of Knowledge. (2025, December 14). REGULATION OF ELEMENTAL IMPURITIES IN MEDICINES: IMPLEMENTATION OF ICH Q3D AND ANALYTICAL CHALLENGES. Retrieved from International Journal of Knowledge.[17]
ECA Academy. (2024, August 01). New Ph. Eur. Chapter on Elemental Impurities in Plastic Materials. Retrieved from ECA Academy.[25]
Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved from Materials Characterization Services.[10]
AZoM.com. (2021, May 06). A Look at Elemental Analysis for Organic Compounds. Retrieved from AZoM.com.[3]
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024, March 26). PMC.[24]
EST Analytical. (n.d.). NEXIS - Total Nitrogen/Sulfur Combustion Analyzer. Retrieved from EST Analytical.[14]
Whitecotton, L., Gilleland, G., Kulikov, E., Liba, A., & Hussain, S. (2021, September 28). Elemental Impurities in Aspirin: USP <232>/<233> and ICH Q3D Methods Using ICP-OES. Retrieved from Agilent Technologies, Inc.[19]
PAC. (n.d.). PAC-ASTM D5453-NSure: Nitrogen & Sulfur. Retrieved from PAC.[26]
Agilent Technologies, Inc. (n.d.). ASTM Standards. Retrieved from Agilent Technologies, Inc.[27]
Labmix24. (n.d.). NIST Standard Reference Materials. Retrieved from Labmix24.[11]
Measurlabs. (n.d.). CHN(O)S Elemental Analysis. Retrieved from Measurlabs.[28]
Elementar. (n.d.). Sulfur and nitrogen analyzer trace SN cube. Retrieved from Elementar.[13]
VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from VELP Scientifica.[9]
Sigma-Aldrich. (n.d.). NIST Standard Reference Materials® Catalog. Retrieved from Sigma-Aldrich.[30]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from Elementar.[4]
BenchChem. (2025). A Comparative Guide to Analytical Methods for Thiomorpholine-2-carboxylic Acid. Retrieved from BenchChem.[31]
Journal of Chemical Reviews. (2021, September 25). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from Journal of Chemical Reviews.[2]
NIST. (n.d.). NIST Standard Reference Materials® Catalog. Retrieved from NIST.[32]
Fisher Scientific. (n.d.). ASTM Testing Standards. Retrieved from Fisher Scientific.[33]
Analytik Jena. (n.d.). ASTM D4929 Standard Test Method for Determination of Organic Chloride Content in Crude Oil. Retrieved from Analytik Jena.[34]
Benner, B. A., Jr. (n.d.). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. Retrieved from ScienceDirect.[35]
Elemental Microanalysis. (2025, September 09). Natural Reference Materials. Retrieved from Elemental Microanalysis.[12]
Chem-Impex. (n.d.). R-Thiomorpholine-3-carboxylic acid. Retrieved from Chem-Impex.[1]
PubMed. (2017, March 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Retrieved from PubMed.[36]
A Senior Application Scientist's Guide to the Chromatographic Comparison of Thiomorpholine and Its S-Oxide Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth chromatographic comparison of thiomorpholine and its oxidized derivatives, thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth chromatographic comparison of thiomorpholine and its oxidized derivatives, thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide. In drug discovery and development, understanding the metabolic fate of sulfur-containing heterocycles is crucial, and the oxidation of thiomorpholine is a common metabolic pathway. The ability to chromatographically resolve the parent compound from its metabolites is therefore essential for pharmacokinetic and metabolism studies.
This guide moves beyond a simple recitation of methods. It delves into the physicochemical principles governing the separation of these compounds and provides detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC). We will explore the "why" behind the methodological choices, ensuring you can not only replicate these methods but also adapt them to your specific analytical challenges.
The Crucial Role of Physicochemical Properties in Chromatographic Separation
The chromatographic behavior of thiomorpholine and its S-oxide derivatives is fundamentally dictated by their differing physicochemical properties, primarily polarity, which changes significantly with the oxidation state of the sulfur atom.
Thiomorpholine is a saturated heterocyclic compound containing a secondary amine and a thioether. It is a relatively non-polar, basic compound.
Thiomorpholine-S-oxide introduces a sulfoxide group, a highly polar functional group that can act as a hydrogen bond acceptor. This significantly increases the molecule's overall polarity compared to the parent thiomorpholine.
Thiomorpholine-S,S-dioxide (thiomorpholine sulfone) features a sulfone group, which further enhances polarity and hydrogen bonding potential.
These differences in polarity are the key to their successful chromatographic separation. The following table summarizes the key physicochemical properties that influence their behavior in different chromatographic systems.
Compound
Molecular Weight
pKa
Predicted LogP
Polarity
Thiomorpholine
103.19 g/mol
9.14 (Predicted)
0.27
Low
Thiomorpholine-S-oxide
119.19 g/mol
Not available
-1.4
High
Thiomorpholine-S,S-dioxide
135.19 g/mol
5.4
-1.1
Very High
As the sulfur atom is oxidized, the polarity of the molecule increases, and the LogP value decreases, indicating greater hydrophilicity. This trend is the foundation for the separation strategies discussed below.
Caption: Relationship between oxidation state, polarity, and chromatographic behavior.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Analysis
HPLC is the preferred method for the quantitative analysis of thiomorpholine and its metabolites due to its high resolution, sensitivity, and reproducibility. Two primary modes of separation are particularly effective: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC)
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer. Therefore, we expect the elution order to be: Thiomorpholine-S,S-dioxide > Thiomorpholine-S-oxide > Thiomorpholine.
Instrumentation: Standard HPLC system with a UV detector.
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
Mobile Phase:
Solvent A: Water with 0.1% Formic Acid
Solvent B: Acetonitrile with 0.1% Formic Acid
Gradient Program:
Time (min)
%B
0
5
20
95
25
95
26
5
| 30 | 5 |
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample mixture in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.
Justification for Methodological Choices:
The C18 column provides a non-polar stationary phase ideal for separating compounds based on polarity differences.
Formic acid is added to the mobile phase to improve peak shape by protonating the basic nitrogen on the thiomorpholine ring, reducing tailing.
A gradient elution is employed to ensure that the highly polar S-oxide derivatives are eluted with good peak shape in a reasonable time, while still retaining and separating the less polar parent compound.
For highly polar compounds like the S-oxide derivatives, HILIC can be an excellent alternative or complementary technique. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of water. Water acts as the strong eluting solvent. The retention order in HILIC is generally the opposite of RP-HPLC.
Instrumentation: Standard HPLC system with a UV detector.
Column: HILIC column (e.g., silica, amide, or zwitterionic stationary phase; 150 x 4.6 mm, 5 µm particle size).
Mobile Phase:
Solvent A: Acetonitrile with 0.1% Formic Acid
Solvent B: Water with 0.1% Formic Acid
Gradient Program:
Time (min)
%B
0
5
20
50
25
50
26
5
| 30 | 5 |
Flow Rate: 1.0 mL/min
Detection: UV at 210 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample mixture in 95:5 Acetonitrile:Water with 0.1% Formic Acid.
Expected Elution Order (HILIC): Thiomorpholine > Thiomorpholine-S-oxide > Thiomorpholine-S,S-dioxide
Gas Chromatography (GC): For Volatile Derivatives
GC is a powerful technique for the separation of volatile and thermally stable compounds. Thiomorpholine itself is amenable to GC analysis. However, the S-oxide and S,S-dioxide derivatives are significantly less volatile and may require derivatization to improve their thermal stability and volatility.
Experimental Protocol: GC-MS
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS).
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane; 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp to 280°C at 10°C/min.
Hold at 280°C for 5 minutes.
Injector Temperature: 250°C.
MS Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: m/z 40-400.
Sample Preparation:
For thiomorpholine: Dissolve in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
For S-oxide derivatives: Derivatization with a silylating agent (e.g., BSTFA with 1% TMCS) may be necessary to increase volatility.
Rationale for GC-MS:
The use of a mass spectrometer detector provides structural information, aiding in the positive identification of each compound.
A temperature ramp is essential to elute compounds with a range of boiling points.
For the analysis of sulfur-containing compounds, a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) can be used in parallel or in place of an MS for enhanced selectivity and sensitivity.
Thin-Layer Chromatography (TLC): A Rapid Screening Tool
TLC is a simple, cost-effective, and rapid technique for the qualitative analysis and screening of reaction mixtures or for checking the purity of fractions. For separating thiomorpholine and its polar oxides, a normal-phase TLC system is most appropriate.
Experimental Protocol: Normal-Phase TLC
Stationary Phase: Silica gel 60 F254 TLC plates.
Mobile Phase: A mixture of a relatively non-polar solvent and a more polar solvent. A good starting point is Dichloromethane:Methanol (95:5 v/v). The polarity can be adjusted by varying the ratio of the solvents.
Sample Application: Spot dilute solutions of the individual compounds and the mixture onto the baseline of the TLC plate.
Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.
Visualization:
UV light at 254 nm (if the compounds are UV active or a fluorescent indicator is present in the plate).
Iodine chamber: Place the dried plate in a chamber containing iodine crystals. The iodine vapor will stain the spots.
Potassium permanganate stain: A general stain for compounds that can be oxidized.
Expected Results (TLC):
In normal-phase TLC, more polar compounds have a stronger affinity for the polar stationary phase (silica gel) and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.
Caption: General workflow for the chromatographic comparison of thiomorpholine and its derivatives.
Summary and Concluding Remarks
The successful chromatographic separation of thiomorpholine and its S-oxide derivatives hinges on exploiting their significant differences in polarity.
RP-HPLC is the method of choice for robust, quantitative analysis, eluting the most polar compound (thiomorpholine-S,S-dioxide) first.
HILIC offers an alternative HPLC approach with an inverted elution order, which can be beneficial for confirmation or for resolving co-eluting impurities.
GC-MS is a viable option, particularly for the parent thiomorpholine, and provides valuable structural information. However, the analysis of the less volatile oxide derivatives may necessitate a derivatization step.
Normal-Phase TLC serves as a rapid and economical tool for qualitative screening, with the least polar compound (thiomorpholine) exhibiting the highest Rf value.
The protocols and principles outlined in this guide provide a solid foundation for developing and optimizing chromatographic methods for the analysis of thiomorpholine and its metabolites. As with any analytical method development, some optimization of the specific conditions may be required depending on the sample matrix and the specific goals of the analysis.
References
Nishioka, M., Bradshaw, J. S., Lee, M. L., Tominaga, Y., Tedjamulia, M., & Castle, R. N. (1986). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Analytical Chemistry, 58(1), 245–248. Retrieved from [Link]
Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2007). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Retrieved from [Link]
Cazacu, S., et al. (2022). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. Retrieved from [Link]
Chemsrc. (2025). Thiomorpholine | CAS#:123-90-0. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Thiomorpholine 1,1-dioxide. PubChem. Retrieved from [Link]
ResearchGate. (2025). Analysis of sulfur-containing compounds in crude oil by comprehensive two-dimensional gas chromatography with sulfur chemiluminescence detection. Retrieved from [Link]
Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry
Validation
Lipophilicity (LogP) Comparison: Thiomorpholine vs. Morpholine Propanoic Acid
This guide provides an in-depth technical comparison of the lipophilicity (LogP/LogD) and physicochemical profiles of Thiomorpholine and 3-Morpholinopropanoic Acid . It is designed for researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the lipophilicity (LogP/LogD) and physicochemical profiles of Thiomorpholine and 3-Morpholinopropanoic Acid . It is designed for researchers in medicinal chemistry and drug development.
Executive Summary
This guide contrasts two distinct chemical entities often encountered in drug design and linker chemistry:
Thiomorpholine: A lipophilic heterocyclic building block (bioisostere of morpholine).
3-Morpholinopropanoic Acid (MPA): A highly hydrophilic, zwitterionic functionalized derivative.
Key Finding: The substitution of oxygen with sulfur (Morpholine
Thiomorpholine) increases lipophilicity by approximately 1.0 log unit . However, the addition of a propanoic acid tail (as in MPA) overrides this effect, rendering the molecule super-hydrophilic (LogP < -2.5) and zwitterionic at physiological pH.
Feature
Thiomorpholine
Morpholine Propanoic Acid (MPA)
Primary Role
Lipophilic Scaffold / Bioisostere
Solubilizing Linker / Buffer
LogP (Neutral)
~0.17 (Lipophilic)
~ -2.9 (Hydrophilic)
LogD (pH 7.4)
~0.10
< -3.0 (Ionized)
Electronic State
Basic Amine (pKa ~9.0)
Zwitterion (pKa ~3.7 / 7.4)
Structural & Physicochemical Basis[1]
The Sulfur Effect (Thiomorpholine)
Thiomorpholine is the thio-analog of morpholine.[1] Replacing the ether oxygen with sulfur significantly alters the physicochemical profile:
Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen. This reduces the dipole moment and increases Van der Waals interactions with lipid membranes, raising the LogP.
Basicity: Thiomorpholine (pKa
9.0) is slightly more basic than Morpholine (pKa 8.3), influencing its ionization at physiological pH.
The Acid Effect (Morpholine Propanoic Acid)
MPA incorporates a carboxylic acid tail onto the morpholine nitrogen.
Zwitterionic Nature: At pH 7.4, the carboxylic acid is deprotonated (
) and the tertiary amine is partially protonated (). This charge separation drastically reduces membrane permeability and LogD.
Solubility: The ionic character makes MPA highly water-soluble, often used to improve the solubility of hydrophobic drugs via conjugation.
Comparative Data Table
Property
Thiomorpholine (Parent)
Morpholine (Reference)
3-Morpholinopropanoic Acid
CAS
123-90-0
110-91-8
4497-04-5
Formula
MW
103.19 g/mol
87.12 g/mol
159.18 g/mol
LogP (Exp)
0.17 [1]
-0.86
-2.90 (Calc) [2]
pKa (Base)
9.0
8.33
~7.4 (Amine)
pKa (Acid)
N/A
N/A
~3.74 (Carboxyl)
H-Bond Donors
1
1
1 (Acid OH)
H-Bond Acceptors
2
2
4
Note: LogP values refer to the neutral species. For drug development, LogD (distribution coefficient) at pH 7.4 is the critical metric.
Visualization of Physicochemical Pathways
The following diagram illustrates the structural relationship and the impact of functionalization on lipophilicity.
Figure 1: Structural modifications shifting the lipophilicity landscape from Morpholine to Thiomorpholine (Lipophilic shift) and MPA (Hydrophilic shift).
Experimental Protocols for LogP Determination
To verify these values in your specific matrix, the following validated protocols are recommended.
Method A: Shake-Flask (Gold Standard)
Best for: Thiomorpholine (Neutral, moderate LogP).
Principle: Direct partitioning between n-octanol and water (or buffer) followed by phase separation and quantification.
Protocol:
Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
Dissolution: Dissolve test compound (Thiomorpholine) in the pre-saturated aqueous phase (conc. ~1 mM).
Partitioning: Add equal volume of pre-saturated n-octanol.
Equilibration: Shake mechanically for 4 hours at 25°C. Centrifuge at 2000g for 20 mins to separate phases.
Quantification: Analyze both phases using HPLC-UV or LC-MS.
Best for: Morpholine Propanoic Acid (Ionizable, Zwitterionic).
Principle: Measures the shift in pKa in the presence of octanol to determine LogP of neutral and ionic species.
Protocol:
Titration 1 (Aqueous): Titrate MPA (10 mM) with HCl/KOH to determine aqueous pKa values.
Titration 2 (Dual-Phase): Repeat titration in a dual-phase system (Water + n-Octanol) under vigorous stirring.
Data Analysis: The shift in the titration curve (
) correlates directly to the partitioning of the neutral and ionic species into the octanol phase.
Output: Provides both LogP (neutral) and LogD profile across pH 2–12.
Implications for Drug Design[4][5][6]
Bioisosteric Replacement (Thiomorpholine)
Strategy: Replace Morpholine with Thiomorpholine to improve Blood-Brain Barrier (BBB) penetration.
Mechanism: The increased lipophilicity (LogP ~0.17) and reduced polar surface area (PSA) of sulfur facilitate passive diffusion across lipid bilayers.
Metabolism: Thiomorpholine is susceptible to S-oxidation (forming sulfoxides/sulfones), which can be a metabolic "soft spot" or a prodrug strategy.
Solubility Enhancement (MPA)
Strategy: Use MPA as a linker for Antibody-Drug Conjugates (ADCs) or PROTACs.
Mechanism: The extreme hydrophilicity (LogD < -3) prevents aggregation of hydrophobic payloads in aqueous media.
Buffer Utility: MPA derivatives (like MOPS) are standard biological buffers because their pKa (~7.2) is near physiological pH and they do not permeate membranes easily.
LogD vs pH Profile
The following DOT diagram conceptualizes the LogD behavior of MPA, highlighting why it is distinct from the parent heterocycle.
Figure 2: Species distribution of Morpholine Propanoic Acid across pH ranges.
References
Experimental LogP of Thiomorpholine: Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[2] (Value cited: 0.17).
Computed Properties of 3-Morpholinopropanoic Acid: PubChem Database. CID 410813.[3] Link
pKa Determination Methods: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[4] Wiley-Interscience.Link
Thiomorpholine Synthesis & Properties: Steiner, A., et al. (2022).[1] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[1] Organic Process Research & Development.Link
LogD vs LogP in Drug Discovery: Bhal, S.K. (2007). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.Link
Operational Guide: Safe Disposal and Handling of 2-(Thiomorpholin-4-yl)propanoic Acid
Executive Summary & Chemical Profile Effective disposal of 2-(Thiomorpholin-4-yl)propanoic acid requires understanding its dual nature: it is both a carboxylic acid and a sulfur-bearing heterocycle . Unlike generic organ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
Effective disposal of 2-(Thiomorpholin-4-yl)propanoic acid requires understanding its dual nature: it is both a carboxylic acid and a sulfur-bearing heterocycle . Unlike generic organic waste, this compound presents specific risks regarding odor generation (sulfur) and exothermic neutralization (acid).
This guide replaces generic templates with a chemically grounded operational workflow. It is designed to prevent the two most common failures in handling this class of compounds: accidental generation of toxic sulfur oxides (SOx) during incompatibility events, and regulatory non-compliance due to improper waste stream characterization.
Chemical Characterization Table
Property
Specification
Operational Implication
Functional Groups
Carboxylic Acid (-COOH)Thiomorpholine Ring (S, N)
Corrosive: Requires acid-resistant PPE.Odor: Potential for stench; keep containers sealed.
Acidity (pKa)
~3.5 - 4.5 (Estimated)
Weak Acid: Will react exothermically with strong bases.
Reactive Hazards
Incompatible with Strong Oxidizers
Fire/Fume Risk: Sulfur oxidation can release SO₂ gas.
Waste Class
Organic Acid / Non-Halogenated
Do not mix with nitric acid or oxidizing mineral acids.
Pre-Operational Safety (The "Pre-Flight" Check)
Before handling waste, you must validate your safety perimeter.[1] This is not just about compliance; it is about self-preservation against corrosive burns and respiratory irritation.
Engineering Controls: All transfer operations must occur inside a certified Chemical Fume Hood . The thiomorpholine moiety can possess a characteristic sulfide-like odor which, while not always toxic at low levels, indicates exposure.
PPE Layering:
Hands: Double-glove procedure. Inner layer: Latex or Nitrile (4 mil). Outer layer: Nitrile (8 mil) or Neoprene. Reasoning: Thiomorpholine derivatives can permeate thin nitrile over time. [1]
Eyes: Chemical splash goggles. Safety glasses are insufficient for liquid pouring operations involving corrosives.
Body: Standard lab coat (buttoned) and closed-toe chemically resistant shoes.
Waste Characterization & Segregation Strategy
The most critical step is assigning the correct waste stream. 2-(Thiomorpholin-4-yl)propanoic acid must NOT be combined with general organic solvents if those solvents contain oxidizers or if the facility separates "High Sulfur" waste.
The Segregation Logic
Primary Stream:Organic Acid Waste .
Secondary Check (Sulfur Content): Verify if your facility requires high-sulfur compounds (>1%) to be segregated from standard non-halogenated waste. Sulfur compounds can damage catalytic converters in standard waste incinerators.
Incompatibility Alert: Never mix this stream with Oxidizing Acids (e.g., Nitric Acid, Chromic Acid). The reaction between the thioether (sulfur) and strong oxidizers can be violent and release toxic fumes. [2]
Operational Workflow: Disposal Decision Tree
Figure 1: Decision logic for assigning the correct waste stream, emphasizing the critical segregation from oxidizers.
Step-by-Step Disposal Protocol
Follow this protocol to ensure a self-validating, safe disposal process.
Step 1: Container Selection[1][2][3]
Material: Use HDPE (High-Density Polyethylene) or Glass (Amber preferred if light sensitivity is unknown, though generally stable).
Avoid: Metal containers. The carboxylic acid group can corrode metal over time, leading to leaks.
Step 2: Preparation & Transfer
Place the waste container in the fume hood.
Self-Validation Step: Check the pH of the receiving container if it already contains waste. Ensure it is acidic or neutral.[2][3] Do not add this acid to a highly basic waste container without a slow, controlled neutralization plan, as it will generate heat.
Use a funnel to prevent spills on the container threads.
Add the 2-(Thiomorpholin-4-yl)propanoic acid waste.
Step 3: Labeling (Regulatory Requirement)
Chemical Name: Write out the full name: "2-(Thiomorpholin-4-yl)propanoic acid".
Hazard Checkboxes: Mark "Corrosive" (Acid) and "Toxic" .
Constituents: If in solution, list the solvent (e.g., "Methanol 90%, 2-(Thiomorpholin-4-yl)propanoic acid 10%").
Ensure the container is in secondary containment (a plastic tray) to capture any potential leaks.
Keep the cap tightly closed when not actively adding waste to prevent the escape of sulfurous odors.
Emergency Spill Management
In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure and floor damage.
Spill Response Workflow
Figure 2: Sequential actions for managing a laboratory spill of an organic acid.
Detailed Spill Procedure:
Isolate: Alert nearby personnel. If the quantity is large (>500mL) or the odor is overwhelming, evacuate the lab and call EHS.
Neutralize: Gently cover the spill with Sodium Bicarbonate (Baking Soda) or a commercial acid neutralizer.
Observation: Look for bubbling (CO₂ release). Wait until bubbling ceases. This confirms the acid is neutralized. [3]
Absorb: Use vermiculite, dry sand, or chemical spill pads to absorb the neutralized slush.
Disposal: Scoop the material into a heavy-duty plastic bag. Label this bag as "Hazardous Waste: Debris from Organic Acid Spill" and process it through your hazardous waste stream.
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[5] Retrieved from [Link][5]